Product packaging for Flutamide(Cat. No.:CAS No. 13311-84-7)

Flutamide

Katalognummer: B1673489
CAS-Nummer: 13311-84-7
Molekulargewicht: 276.21 g/mol
InChI-Schlüssel: MKXKFYHWDHIYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Flutamide (CAS 13311-84-7) is a potent, nonsteroidal antiandrogen that acts as a selective antagonist of the androgen receptor (AR) . It competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in target tissues, thereby preventing their biological effects . By inhibiting androgen uptake and nuclear binding, this compound effectively blocks testosterone-stimulated prostatic DNA synthesis, making it a critical compound for researching androgen-dependent pathologies such as prostate cancer . Its primary metabolite, hydroxythis compound, is responsible for most of its antiandrogenic activity . Beyond oncology research, this compound has been used as a tool to study androgen-dependent skin and hair conditions, including acne, seborrhea, and hirsutism, providing insights into endocrine-mediated mechanisms . This compound is readily absorbed and extensively metabolized in the liver, with an elimination half-life of approximately 5-6 hours for the parent compound and 8-10 hours for its active metabolite . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3N2O3 B1673489 Flutamide CAS No. 13311-84-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032004
Record name Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L
Record name SID49675006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13311-84-7
Record name Flutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111.5-112.5, 111 - 113 °C
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Flutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. As a competitive antagonist of the androgen receptor (AR), it plays a crucial role in androgen deprivation therapy (ADT) by directly counteracting the proliferative signals mediated by androgens. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is a prodrug that is rapidly and extensively metabolized in the liver to its active form, hydroxythis compound.[1][2] Hydroxythis compound is a more potent competitive inhibitor of the androgen receptor (AR) than its parent compound.[1] The primary mechanism of action involves the binding of hydroxythis compound to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[3]

This competitive antagonism has several downstream consequences:

  • Inhibition of AR Transactivation: By binding to the AR, hydroxythis compound prevents the conformational changes necessary for the receptor's activation. This inhibits the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR from the cytoplasm to the nucleus.[2]

  • Blockade of DNA Binding: The inactive this compound-bound AR complex is unable to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.

  • Suppression of Androgen-Regulated Gene Expression: Consequently, the transcription of androgen-dependent genes that are critical for prostate cancer cell growth, survival, and proliferation is suppressed. A key example is the down-regulation of Prostate-Specific Antigen (PSA) gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and binding affinity of this compound and its active metabolite, hydroxythis compound.

Table 1: In Vitro Efficacy of this compound and Hydroxythis compound in Prostate Cancer Cell Lines

CompoundCell LineAssayEndpointValueReference
This compoundLNCaPMTT AssayIC50 (48h)14.3 µM
This compoundPC3MTT AssayIC50 (48h)17.88 µM
This compoundDU145MTT AssayIC50 (48h)11.44 µM
Hydroxythis compoundLNCaPProliferationIC50~20 µM

Table 2: Binding Affinity of this compound and Hydroxythis compound for the Androgen Receptor

CompoundTissue/SystemLigandParameterValue (nM)Reference
This compoundRat Anterior Pituitary[3H]TKi1275
Hydroxythis compoundRat Anterior Pituitary[3H]TKi55
This compoundRat Ventral Prostate[3H]R1881Ki1450 - 7550
Hydroxythis compoundRat Ventral Prostate[3H]R1881Ki62 - 205
Hydroxythis compoundHuman ProstateMetriboloneRBA0.57%
This compoundHuman ProstateMetriboloneRBA<0.0057%
Hydroxythis compoundWild-Type ARDihydrotestosteroneBinding Free Energy-6.07 kcal/mol
Hydroxythis compoundT877A Mutant ARDihydrotestosteroneBinding Free Energy-8.42 kcal/mol

Table 3: Clinical Efficacy of this compound in Prostate Cancer Patients

Study TypePatient PopulationTreatmentEndpointResponse RateReference
Phase IIHormone-Refractory (PSA recurrence)Low-dose this compound (125 mg twice daily)>50% PSA decrease76.5% (13/17)
Second-line MABRelapsed after first-line MAB with bicalutamideThis compound (375 mg/day)>50% PSA decrease38.5% (5/13)
Second-line CABPSA failure after first-line CAB with bicalutamideImmediate switch to this compound>50% PSA decrease40% (8/20)
Randomized TrialNon-metastatic Castration ResistantThis compound>50% PSA response21.2% (7/33)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the mechanism of action of antiandrogens like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Test compound (this compound/Hydroxythis compound)

  • Unlabeled androgen (for determining non-specific binding)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled androgen in the assay buffer. The radiolabeled androgen should be diluted to a final concentration of approximately 1 nM.

  • Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, radiolabeled androgen, and either the test compound, unlabeled androgen (for non-specific binding), or buffer (for total binding).

  • Equilibrium Binding: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the AR-ligand complexes. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.

  • Washing: Centrifuge the tubes and wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the wash step multiple times.

  • Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for AR Activity

This assay measures the transcriptional activity of the AR in response to androgens and antiandrogens.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, which expresses endogenous AR, or PC-3/HEK293 cells co-transfected with an AR expression vector)

  • Luciferase reporter plasmid containing an androgen response element (ARE) driving the expression of the luciferase gene (e.g., pGL3-PSA-Luc).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., RPMI 1640) with and without charcoal-stripped fetal bovine serum (CSS).

  • Test compound (this compound/Hydroxythis compound) and androgen (e.g., DHT).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfection (for AR-negative cells): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Deprivation: After transfection (or for LNCaP cells, after attachment), replace the medium with a medium containing CSS to remove endogenous androgens.

  • Treatment: After 24 hours of hormone deprivation, treat the cells with the test compound (this compound) in the presence or absence of an androgen (e.g., DHT at a concentration that gives a submaximal response). Include appropriate controls (vehicle, DHT alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For antagonist activity, plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of this compound to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the AR binds to specific DNA sequences (AREs) in the genome in the presence or absence of androgens and antiandrogens.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Formaldehyde for cross-linking.

  • Glycine for quenching.

  • Lysis buffers.

  • Sonicator or micrococcal nuclease for chromatin shearing.

  • Antibody specific for the androgen receptor.

  • Control IgG antibody.

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K and RNase A.

  • Reagents for DNA purification.

  • Primers for qPCR targeting known AREs (e.g., in the PSA promoter/enhancer) and a negative control region.

  • qPCR instrument and reagents.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for AREs of target genes (e.g., PSA) and a control genomic region.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of target DNA sequences with the AR antibody versus the control IgG.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action.

Flutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Androgen->AR_complex Binds Activated_AR Activated AR Dimer AR_complex->Activated_AR HSPs dissociate, AR dimerizes No_Transcription Transcription Blocked AR_complex->No_Transcription Prevents Activation & Translocation This compound Hydroxythis compound This compound->AR_complex Competitively Binds ARE Androgen Response Element (ARE) Activated_AR->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Androgen Receptor Signaling and this compound's Inhibitory Action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with DHT +/- this compound start->treatment qRT_PCR qRT-PCR for PSA mRNA treatment->qRT_PCR Western_Blot Western Blot for AR & PSA Protein treatment->Western_Blot Luciferase_Assay Luciferase Assay for AR Activity treatment->Luciferase_Assay ChIP_Assay ChIP Assay for AR-DNA Binding treatment->ChIP_Assay data_analysis Quantify Changes in: - Gene Expression - Protein Levels - AR Activity - DNA Binding qRT_PCR->data_analysis Western_Blot->data_analysis Luciferase_Assay->data_analysis ChIP_Assay->data_analysis conclusion Determine Efficacy of This compound in Blocking AR Signaling data_analysis->conclusion

Caption: Workflow for Evaluating this compound's Anti-Androgenic Effects.

Flutamide_Mechanism_Logic cluster_androgen_action Normal Androgen Action cluster_flutamide_intervention This compound Intervention Androgen_binds_AR Androgen binds to AR AR_activation AR undergoes conformational change and activation Androgen_binds_AR->AR_activation AR_translocation AR translocates to the nucleus AR_activation->AR_translocation AR_binds_ARE AR binds to AREs on DNA AR_translocation->AR_binds_ARE Gene_expression Transcription of androgen-regulated genes AR_binds_ARE->Gene_expression Cell_proliferation Prostate cancer cell proliferation Gene_expression->Cell_proliferation Flutamide_binds_AR Hydroxythis compound competitively binds to AR Flutamide_binds_AR->Androgen_binds_AR Competes with Inhibition_of_activation Prevents AR conformational change and activation Flutamide_binds_AR->Inhibition_of_activation Inhibition_of_translocation Inhibits AR nuclear translocation Inhibition_of_activation->Inhibition_of_translocation Inhibition_of_binding Blocks AR binding to AREs Inhibition_of_translocation->Inhibition_of_binding Suppression_of_expression Suppresses transcription of androgen-regulated genes Inhibition_of_binding->Suppression_of_expression Inhibition_of_proliferation Inhibition of prostate cancer cell proliferation Suppression_of_expression->Inhibition_of_proliferation

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound, through its active metabolite hydroxythis compound, serves as a potent competitive antagonist of the androgen receptor. Its mechanism of action is well-characterized and involves the direct inhibition of androgen binding, leading to the suppression of AR-mediated gene transcription and a subsequent reduction in prostate cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the androgen receptor signaling axis in prostate cancer. The continued study of the nuances of this compound's interactions with both wild-type and mutant androgen receptors will be crucial for the development of next-generation antiandrogen therapies.

References

The Core Function of 2-Hydroxyflutamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyflutamide, the principal active metabolite of the nonsteroidal antiandrogen this compound, plays a pivotal role in the therapeutic efficacy of its parent drug in prostate cancer treatment. This technical guide provides a comprehensive overview of the core functions of 2-hydroxythis compound, delving into its mechanism of action, pharmacokinetics, and its intricate interactions with cellular signaling pathways. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, a first-generation nonsteroidal antiandrogen, has been a cornerstone in the management of advanced prostate cancer. However, this compound itself is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver to its active form, 2-hydroxythis compound.[1][2] This active metabolite is primarily responsible for the antiandrogenic effects observed in patients.[3] Understanding the multifaceted functions of 2-hydroxythis compound is therefore crucial for optimizing current therapeutic strategies and developing novel androgen receptor (AR) antagonists. This guide will explore the core functionalities of 2-hydroxythis compound, from its direct interaction with the androgen receptor to its broader influence on cellular signaling networks.

Mechanism of Action: A Potent Androgen Receptor Antagonist

The primary mechanism of action of 2-hydroxythis compound is its function as a competitive antagonist of the androgen receptor (AR).[4][5] By binding to the AR, 2-hydroxythis compound prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene expression, which is critical for the growth and survival of prostate cancer cells.

Binding Affinity and Potency

2-Hydroxythis compound exhibits a significantly higher binding affinity for the androgen receptor compared to its parent compound, this compound, making it a more potent antiandrogen. Several studies have quantified this interaction, providing valuable data for comparative analysis.

Data Presentation: Quantitative Analysis of Androgen Receptor Binding

CompoundParameterValueSpecies/SystemReference
2-Hydroxythis compound IC50700 nMHuman Androgen Receptor
Bicalutamide IC50~175 nM (4-fold more potent than 2-hydroxythis compound)Human Androgen Receptor
This compound IC501.14 µMAR-CALUX assay
2-Hydroxythis compound IC500.05 µMAR-CALUX assay
Bicalutamide Receptor Affinity2-4 times higher than 2-hydroxythis compoundRat and Human Prostate AR
Nilutamide Receptor Affinity~2 times lower than bicalutamideRat and Human Prostate AR

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetics of 2-Hydroxythis compound

Following oral administration of this compound, it is rapidly absorbed and extensively metabolized to 2-hydroxythis compound. The pharmacokinetic profile of this active metabolite is a key determinant of the drug's overall efficacy and dosing regimen.

Data Presentation: Pharmacokinetic Parameters of 2-Hydroxythis compound in Humans

ParameterValueConditionReference
Time to Maximum Plasma Concentration (tmax) ~2 hours (for this compound)Single oral dose of 250 mg or 500 mg this compound
Maximum Plasma Concentration (Cmax) 1.3 µg/mLAfter 250 mg single oral dose of this compound
Maximum Plasma Concentration (Cmax) 2.4 µg/mLAfter 500 mg single oral dose of this compound
Steady-State Concentration 0.94 ± 0.23 µg/mL250 mg this compound every 8 hours
Area Under the Curve (AUC) 11.4 µg.h/mLAfter 250 mg single oral dose of this compound
Area Under the Curve (AUC) 24.3 µg.h/mLAfter 500 mg single oral dose of this compound
Elimination Half-life (T1/2) 4.3 - 21.9 hoursFollowing oral administration of this compound
Elimination Half-life (T1/2) ~8 hoursIn humans
Elimination Half-life (T1/2) 9.39 ± 0.63 hoursFollowing a single 250 mg oral dose of this compound

Metabolic Pathway of this compound to 2-Hydroxythis compound

The conversion of this compound to its active metabolite, 2-hydroxythis compound, is a critical step in its mechanism of action. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

The principal enzyme responsible for the hydroxylation of this compound to 2-hydroxythis compound is CYP1A2 . Other cytochrome P450 isoforms, such as CYP3A4, may play a minor role in this metabolic conversion. Interestingly, 2-hydroxythis compound itself can inhibit the metabolism of this compound, suggesting a potential feedback mechanism.

Mandatory Visualization: Metabolic Conversion of this compound

This compound This compound 2-Hydroxythis compound 2-Hydroxythis compound This compound->2-Hydroxythis compound Hydroxylation CYP1A2 CYP1A2 CYP1A2->this compound Primary Metabolism CYP3A4 CYP3A4 CYP3A4->this compound Minor Metabolism

Caption: Metabolic conversion of this compound to 2-hydroxythis compound.

Beyond Androgen Receptor Blockade: Modulation of Signaling Pathways

Recent research has unveiled that the functional role of 2-hydroxythis compound extends beyond simple AR antagonism. It can modulate other critical intracellular signaling pathways, which may contribute to its therapeutic effects and, in some cases, the development of resistance.

PI3K/Akt and MAPK/ERK1/2 Pathways

In prostate cancer cells, 2-hydroxythis compound has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways. The effects appear to be cell-context dependent:

  • In androgen-sensitive LNCaP cells: 2-hydroxythis compound negatively regulates both Akt and ERK1/2 phosphorylation.

  • In androgen-independent PC3 cells: 2-hydroxythis compound stimulates the activation of Akt and ERK1/2.

These findings suggest a complex interplay between 2-hydroxythis compound and key signaling cascades that govern cell proliferation, survival, and differentiation.

Mandatory Visualization: Influence of 2-Hydroxythis compound on Signaling Pathways

cluster_LNCaP LNCaP Cells (Androgen-Sensitive) cluster_PC3 PC3 Cells (Androgen-Independent) HF_LNCaP 2-Hydroxythis compound PI3K_Akt_LNCaP PI3K/Akt Pathway HF_LNCaP->PI3K_Akt_LNCaP Inhibits MAPK_ERK_LNCaP MAPK/ERK Pathway HF_LNCaP->MAPK_ERK_LNCaP Inhibits HF_PC3 2-Hydroxythis compound PI3K_Akt_PC3 PI3K/Akt Pathway HF_PC3->PI3K_Akt_PC3 Activates MAPK_ERK_PC3 MAPK/ERK Pathway HF_PC3->MAPK_ERK_PC3 Activates

Caption: Differential effects of 2-hydroxythis compound on signaling pathways.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments commonly used to characterize the activity of 2-hydroxythis compound.

Androgen Receptor Ligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the IC50 value of 2-hydroxythis compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (ligand-binding domain).

  • Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT.

  • Test compound (2-hydroxythis compound) at various concentrations.

  • Scintillation fluid and scintillation counter.

  • 96-well plates.

  • Assay buffer.

Procedure:

  • Prepare a series of dilutions of the test compound (2-hydroxythis compound).

  • In a 96-well plate, add a fixed concentration of the recombinant androgen receptor and the radiolabeled androgen to each well.

  • Add the different concentrations of 2-hydroxythis compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR binder to determine non-specific binding.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free radioligand (e.g., using filtration or scintillation proximity assay beads).

  • Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of 2-hydroxythis compound.

  • Plot the percentage of specific binding against the log concentration of 2-hydroxythis compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Workflow for AR Binding Assay

A Prepare Reagents: - Recombinant AR - Radiolabeled Androgen - 2-Hydroxythis compound Dilutions B Plate Setup: Add AR, Radioligand, and 2-Hydroxythis compound to wells A->B C Incubation B->C D Separation of Bound/ Free Ligand C->D E Scintillation Counting D->E F Data Analysis: Calculate IC50 E->F

References

Flutamide's Interruption of Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-sensitive prostate cancer. Its clinical efficacy is rooted in its ability to competitively antagonize the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the AR signaling pathway. It is designed to be a comprehensive resource, detailing the quantitative aspects of this compound's interactions, the experimental methodologies used to elucidate these effects, and a visual representation of the underlying cellular processes.

This compound itself is a prodrug that is rapidly metabolized in the liver to its more potent active form, hydroxythis compound.[1][2] Both compounds act as competitive antagonists at the androgen receptor, directly competing with endogenous androgens such as testosterone and dihydrotestosterone (DHT) for binding to the ligand-binding domain of the AR.[2][3] This competitive inhibition is the primary mechanism by which this compound disrupts the downstream signaling cascade that promotes the transcription of androgen-responsive genes, ultimately leading to a reduction in prostate cancer cell proliferation.[1]

Mechanism of Action: Disrupting the Androgen Signaling Cascade

The androgen receptor signaling pathway is a tightly regulated process essential for the normal development and function of the prostate gland, but it is also a critical driver of prostate cancer. This compound intervenes at a crucial step in this pathway.

In the absence of androgens, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits co-activator proteins and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival, such as prostate-specific antigen (PSA, encoded by the KLK3 gene).

This compound, primarily through its active metabolite hydroxythis compound, disrupts this sequence of events. By competitively binding to the AR, it prevents the binding of androgens. While some studies suggest that this compound binding can still lead to the nuclear translocation of the AR, the conformation of the this compound-bound receptor is altered. This altered conformation is less efficient at recruiting co-activators and initiating transcription, thereby antagonizing the effects of androgens. However, it is noteworthy that under certain conditions, particularly with mutations in the AR, this compound and hydroxythis compound can paradoxically act as agonists, a phenomenon known as the antiandrogen withdrawal syndrome.

Quantitative Data on this compound's Interaction with the Androgen Receptor

The potency of this compound and its active metabolite, hydroxythis compound, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their binding affinities and inhibitory concentrations.

CompoundReceptor Tissue/Cell LineKi (nM)Reference
Hydroxythis compound Rat Anterior Pituitary55
Rat Ventral Prostate62 - 205
This compound Rat Anterior Pituitary1275
Rat Ventral Prostate1450 - 7550
Dihydrotestosterone (DHT) Rat Ventral Prostate0.1 - 0.47

Table 1: Binding Affinity (Ki) of this compound, Hydroxythis compound, and DHT for the Androgen Receptor. This table illustrates the significantly higher binding affinity of the active metabolite, hydroxythis compound, for the androgen receptor compared to the parent drug, this compound. It also highlights the much stronger affinity of the natural ligand, DHT.

CompoundCell LineIC50 (µM)Duration of TreatmentReference
This compound LNCaP12Not Specified
LNCaP14.348 hours
PC317.8848 hours
PC320Not Specified
DU14511.4448 hours
Hydroxythis compound LNCaPNot SpecifiedNot Specified
LNCaP99.89Not Specified

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Prostate Cancer Cell Lines. This table presents the concentration of this compound required to inhibit 50% of the growth or metabolic activity of various prostate cancer cell lines. LNCaP cells are androgen-sensitive, while PC3 and DU145 cells are considered androgen-independent. The IC50 value for hydroxythis compound in LNCaP cells is also included for comparison, though the specific conditions were not detailed in the source.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm DHT DHT AR AR DHT->AR Binds This compound This compound This compound->AR Competitively Binds AR_this compound AR-Flutamide Complex AR_HSP AR-HSP Complex AR_HSP->AR Dissociation HSP HSPs AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Growth Cell Growth & Survival Transcription->Growth AR_this compound->ARE Inefficient Binding

Caption: Androgen Receptor Signaling Pathway and the Inhibitory Action of this compound.

Caption: Experimental Workflow for Investigating this compound's Effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the androgen receptor signaling pathway.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Purified recombinant androgen receptor protein (ligand-binding domain).

  • Radiolabeled androgen (e.g., [3H]-DHT).

  • Unlabeled DHT (for determining non-specific binding).

  • This compound and/or Hydroxythis compound.

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Filter plates (e.g., 96-well glass fiber filters).

  • Liquid scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound/hydroxythis compound and unlabeled DHT in the assay buffer. Prepare a working solution of [3H]-DHT and the AR protein in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [3H]-DHT, and AR protein.

    • Non-specific Binding: Assay buffer, [3H]-DHT, a high concentration of unlabeled DHT, and AR protein.

    • Competitive Binding: Assay buffer, [3H]-DHT, varying concentrations of this compound/hydroxythis compound, and AR protein.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound/hydroxythis compound).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Western Blot Analysis for AR and PSA Expression

This technique is used to detect and quantify the protein levels of the androgen receptor and its downstream target, PSA, in cells treated with this compound.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Cell culture medium and supplements.

  • This compound, DHT.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Treat the cells with vehicle (DMSO), DHT, this compound, or a combination of DHT and this compound for the desired time (e.g., 24-48 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and the loading control overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of AR and PSA to the loading control to compare protein levels between different treatment groups.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

qPCR is used to measure the mRNA levels of androgen receptor target genes, such as KLK3 (PSA), to assess the effect of this compound on AR transcriptional activity.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Cell culture medium and supplements.

  • This compound, DHT.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Protocol:

  • Cell Culture and Treatment: Culture and treat LNCaP cells as described for the Western blot protocol.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.

Representative Primer Sequences for Human KLK3 (PSA):

  • Forward Primer: 5'-AGGCCTTCCCTGTACACCAA-3'

  • Reverse Primer: 5'-GTCTTGGCCTGGTCATTTCC-3'

(Note: Primer sequences should always be validated for specificity and efficiency before use.)

Immunofluorescence for AR Nuclear Translocation

This imaging technique is used to visualize the subcellular localization of the androgen receptor and to assess the effect of this compound on its translocation from the cytoplasm to the nucleus.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Glass coverslips.

  • Cell culture medium and supplements.

  • This compound, DHT.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody (anti-AR).

  • Fluorophore-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Seeding and Treatment: Seed LNCaP cells on glass coverslips in a culture plate and allow them to adhere. Treat the cells with vehicle, DHT, and/or this compound for a specified time (e.g., 1-2 hours).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cell membranes with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-AR antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the AR staining (e.g., green fluorescence) and the nuclear staining (blue fluorescence). Analyze the images to determine the extent of AR nuclear translocation by observing the co-localization of the AR signal with the DAPI signal.

Conclusion

This compound, through its active metabolite hydroxythis compound, effectively inhibits the androgen receptor signaling pathway by competitively antagonizing the binding of endogenous androgens. This leads to a reduction in the transcription of AR-regulated genes that are critical for prostate cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuances of this compound's mechanism of action and to evaluate the efficacy of novel antiandrogen therapies. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of these complex biological processes. A thorough grasp of these fundamental mechanisms is essential for the continued development of more effective treatments for androgen-dependent malignancies.

References

Flutamide-Induced Apoptosis in LNCaP Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the treatment of androgen-dependent prostate cancer. Its mechanism of action primarily involves the competitive inhibition of the androgen receptor (AR), thereby disrupting the signaling pathways that promote the growth and survival of prostate cancer cells[1][2]. A critical aspect of its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key quantitative data related to this compound-induced apoptosis in the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.

Core Mechanism of Action

This compound's primary mode of action is to block androgen-induced signaling. Its active metabolite, 2-hydroxythis compound, competitively binds to the androgen receptor, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT)[2]. This blockade inhibits the translocation of the AR to the nucleus and its subsequent modulation of gene expression, which is crucial for the growth and survival of prostate cancer cells[2]. In LNCaP cells, which are androgen-dependent, this disruption of AR signaling is a key trigger for apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound in LNCaP cells is a multi-faceted process involving the interplay of several signaling pathways. The primary pathway is the intrinsic, or mitochondrial, pathway of apoptosis, which is initiated by the altered expression of the Bcl-2 family of proteins.

Key Molecular Events:
  • Androgen Receptor Blockade : this compound competitively inhibits the androgen receptor, preventing the transcription of androgen-dependent survival genes[2].

  • Modulation of Bcl-2 Family Proteins : Treatment with this compound leads to a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Pathway Activation : The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation : In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis : Activated effector caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Studies have also suggested the involvement of Protein Kinase C (PKC) isoenzymes in the cellular response to this compound. In LNCaP cells cultured in charcoal-stripped serum, this compound has been shown to up-regulate the expression of PKC alpha, beta1, and zeta.

Flutamide_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway in LNCaP Cells This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates AR_complex AR-Androgen Complex AR->AR_complex Binding Androgen Androgens (e.g., DHT) Androgen->AR Androgen->AR_complex Survival_genes Survival Gene Transcription AR_complex->Survival_genes Promotes Survival_genes->Bcl2 Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Effector) Caspase9->Caspase37 Activates PARP PARP Cleavage Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis PARP->Apoptosis Experimental_Workflow General Experimental Workflow for Studying this compound-Induced Apoptosis in LNCaP Cells cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis & Viability Assays cluster_molecular_analysis Molecular Analysis Culture LNCaP Cell Culture (RPMI-1640 + 10% FBS) Seeding Cell Seeding (Plates/Dishes) Culture->Seeding Treatment This compound Treatment (Dose- and Time-course) Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Annexin Apoptosis Detection (Annexin V/PI Staining) Treatment->Annexin Western Western Blotting (Protein Expression) Treatment->Western qPCR RT-qPCR (Gene Expression) Treatment->qPCR Flow_Cytometry Flow Cytometry Analysis Annexin->Flow_Cytometry

References

A Technical Guide to the Non-Steroidal Antiandrogen Activity of Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Flutamide, a first-generation non-steroidal antiandrogen. It details its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a non-steroidal antiandrogen (NSAA) that has been utilized primarily in the treatment of androgen-sensitive prostate cancer.[1][2] Unlike steroidal antiandrogens, it lacks intrinsic hormonal activity and exerts its effects through a specific mechanism of action centered on the androgen receptor (AR).[3][4] It functions as a competitive antagonist, directly counteracting the effects of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[5] This guide explores the molecular interactions, pharmacological profile, and key experimental evaluations of this compound's antiandrogenic properties.

Mechanism of Action

This compound's therapeutic effect is derived from its ability to competitively inhibit the androgen receptor. The process involves several key steps:

  • Metabolic Activation: this compound itself is a prodrug that is rapidly and extensively metabolized in the liver. Its primary active metabolite, 2-hydroxythis compound, is responsible for the majority of its biological activity.

  • Competitive Binding: Both this compound and, more potently, 2-hydroxythis compound compete with endogenous androgens (testosterone and DHT) for the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm of target cells.

  • Inhibition of AR Translocation: By binding to the AR, 2-hydroxythis compound prevents the conformational changes necessary for the receptor to dissociate from heat shock proteins, dimerize, and translocate into the cell nucleus.

  • Suppression of Gene Transcription: This blockade of nuclear translocation prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.

The central inhibition of androgen receptors can also disrupt the negative feedback loop in the hypothalamic-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH), which may initially elevate testosterone levels. This effect underscores the common clinical practice of co-administering this compound with a gonadotropin-releasing hormone (GnRH) agonist to achieve complete androgen blockade.

Visualizing the Mechanism of Action

The following diagrams illustrate the normal androgen receptor signaling pathway and the inhibitory effect of this compound.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_Complex AR-HSP Complex Androgens->AR_HSP_Complex Enters Cell & Binds AR AR Androgen Receptor (AR) AR->AR_HSP_Complex Binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP_Complex AR_Androgen_Complex Activated AR Complex AR_HSP_Complex->AR_Androgen_Complex Conformational Change (HSP Dissociates) Dimerized_AR Dimerized AR AR_Androgen_Complex->Dimerized_AR Translocates & Dimerizes ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Standard Androgen Receptor (AR) Signaling Pathway.

Flutamide_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_Complex AR-HSP Complex Androgens->AR_HSP_Complex Binding Blocked Flutamide_Metabolite 2-Hydroxythis compound Flutamide_Metabolite->AR_HSP_Complex Competitively Binds Blocked_AR Inactive AR Complex AR_HSP_Complex->Blocked_AR Forms No_Transcription No Gene Transcription Blocked_AR->No_Transcription Translocation & Dimerization Prevented

Caption: Competitive Inhibition of the AR Pathway by this compound.

Quantitative Data

The antiandrogenic activity of this compound and its metabolite has been quantified through various in vitro and in vivo studies. The data are summarized below.

Androgen Receptor Binding Affinity

The affinity of a compound for the androgen receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. 2-hydroxythis compound is significantly more potent than the parent compound.

CompoundParameterValue (nM)Tissue/SystemReference
This compound Ki1450 - 7550Rat Ventral Prostate, Human Prostatic Carcinoma
Ki1275Rat Anterior Pituitary
2-Hydroxythis compound Ki62 - 205Rat Ventral Prostate, Human Prostatic Carcinoma
Ki55Rat Anterior Pituitary
IC5050Rat Adenohypophysial Cells
IC50700Androgen Receptor
IC5055HEK293 Reporter Cells
Bicalutamide (Comparator) RBA Ratio~2-4x higher than 2-hydroxythis compoundRat and Human Prostate AR
Dihydrotestosterone (DHT) Ki0.1 - 0.47Rat Ventral Prostate, Human Prostatic Carcinoma

Table 1: Androgen Receptor Binding Affinity of this compound and its Metabolite.

Pharmacokinetic Parameters

This compound is characterized by rapid absorption and extensive first-pass metabolism. The pharmacokinetic profile is crucial for determining appropriate dosing regimens.

ParameterThis compound2-Hydroxythis compoundConditionReference
Half-life (t½) ~6 hours6 - 9.6 hoursSingle/Chronic Dosing
Time to Peak (Tmax) ~2 hoursN/ASingle Oral Dose
Plasma Protein Binding 94-96%92-94%N/A
Max Plasma Conc. (Cmax) 0.02 µg/mL1.3 µg/mL250 mg Single Dose
Max Plasma Conc. (Cmax) 0.1 µg/mL2.4 µg/mL500 mg Single Dose
Steady-State Conc. N/A0.94 ± 0.23 µg/mL250 mg every 8h
Metabolism Hepatic (Extensive)N/AN/A
Excretion Primarily RenalN/AN/A

Table 2: Pharmacokinetic Parameters of this compound and 2-Hydroxythis compound.

Experimental Protocols

Characterizing the antiandrogenic activity of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. A scintillation proximity assay (SPA) is a common high-throughput format.

Objective: To determine the IC50 or Ki of this compound for the androgen receptor.

Materials:

  • Recombinant human or rat androgen receptor ligand-binding domain (AR-LBD).

  • Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Metribolone).

  • Test compound (this compound, 2-hydroxythis compound).

  • Unlabeled androgen (DHT) for non-specific binding control.

  • Assay Buffer (e.g., Tris-based buffer with DTT).

  • Scintillation cocktail or SPA beads (e.g., Ni-coated for His-tagged AR).

  • Microplates (e.g., 96-well or 384-well).

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (this compound) and a reference competitor (unlabeled DHT) in the assay buffer.

  • Assay Setup: In a microplate, add the following to designated wells:

    • Total Binding: AR-LBD, radiolabeled androgen, and buffer.

    • Non-Specific Binding: AR-LBD, radiolabeled androgen, and a high concentration of unlabeled DHT.

    • Test Compound: AR-LBD, radiolabeled androgen, and a specific concentration from the test compound's serial dilution.

  • Incubation: Add a fixed concentration of AR-LBD to all wells (except buffer blanks). Then, add a fixed concentration of the radiolabeled androgen. Finally, add the serially diluted test compound. Incubate the plate for a defined period (e.g., 4-8 hours) at a controlled temperature (e.g., 20-25°C) to reach binding equilibrium.

  • Detection:

    • For SPA: After incubation, centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The signal is generated when the radioligand binds to the AR attached to the SPA bead.

    • For filtration-based assays: Separate bound from free radioligand by rapid filtration through a filter membrane that retains the receptor-ligand complex. Wash the filters and measure the retained radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow prep Prepare Reagents: - AR-LBD - [3H]-Androgen - Serial Dilutions of this compound plate Plate Setup (384-well): - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells prep->plate incubate Incubate Plate (e.g., 4-8 hours at 22°C) To reach equilibrium plate->incubate detect Measure Radioactivity (Scintillation Counter) incubate->detect analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50/Ki detect->analyze

Caption: Workflow for a Competitive AR Binding Assay.

Protocol: Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the expression of a reporter gene under the control of androgen response elements.

Objective: To determine the antiandrogenic activity of this compound by measuring its ability to inhibit androgen-induced gene expression.

Materials:

  • Mammalian cell line (e.g., PC3, HEK293, CHO).

  • Human AR expression vector.

  • Reporter plasmid containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase, GFP).

  • Transfection reagent.

  • Cell culture medium (phenol red-free, charcoal-stripped serum to remove steroids).

  • Androgen agonist (e.g., DHT or R1881).

  • Test compound (this compound).

  • Lysis buffer and luciferase substrate (for luciferase assays).

  • Luminometer or fluorescence plate reader.

Methodology:

  • Cell Transfection: Co-transfect the chosen cell line with the AR expression vector and the ARE-reporter plasmid. Alternatively, use a cell line stably expressing both constructs.

  • Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Replace the medium with steroid-free medium.

    • Add serial dilutions of the test compound (this compound) to the wells.

    • To measure antagonistic activity, add a fixed concentration of an AR agonist (e.g., DHT at its EC50) to the wells containing the test compound.

    • Include controls: vehicle only (baseline), agonist only (maximum induction), and reference antagonist.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Reporter Gene Measurement:

    • For luciferase: Lyse the cells, add the luciferase substrate to the lysate, and measure the luminescence using a luminometer.

    • For GFP: Measure fluorescence directly in the plate reader.

  • Data Analysis:

    • Normalize the reporter activity to cell viability if necessary (e.g., using an MTS assay).

    • Calculate the percentage of inhibition of the agonist-induced reporter activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

AR_Reporter_Assay_Workflow transfect 1. Co-transfect Cells (e.g., HEK293) with AR and ARE-Luciferase Plasmids plate 2. Plate Transfected Cells in 96-well plate transfect->plate treat 3. Treat Cells: - DHT (agonist) - this compound (antagonist dilutions) plate->treat incubate 4. Incubate (24 hours at 37°C) treat->incubate lyse 5. Lyse Cells & Add Luciferase Substrate incubate->lyse measure 6. Measure Luminescence lyse->measure analyze 7. Analyze Data & Determine IC50 measure->analyze

Caption: Workflow for an AR Reporter Gene Assay.

Clinical Application and Efficacy

This compound is indicated for the treatment of advanced prostate cancer, typically as part of a combined androgen blockade (CAB) regimen with a GnRH agonist. This combination prevents the initial disease flare caused by GnRH agonists and blocks the action of both testicular and adrenal androgens.

Study TypeTreatment ArmsKey FindingsReference
Phase II TrialLow-dose this compound (125mg) in PSA recurrenceClinically effective in 13 of 17 patients (4 complete, 9 partial response).
Comparative TrialThis compound vs. Stilboestrol vs. EstramustineThis compound (750mg/day) showed comparable efficacy to the other agents in previously untreated patients.
Combination TrialZoladex + this compound vs. Zoladex aloneCombination led to higher response rates and quicker pain relief but also more side effects; no significant difference in overall survival.
Combination TrialLHRH-A + this compound vs. LHRH-A + BicalutamideNo statistically significant differences in time to progression or survival between the two antiandrogens.

Table 3: Summary of Clinical Efficacy in Prostate Cancer.

While effective, this compound use can be limited by side effects, most notably gynecomastia in monotherapy and diarrhea and hepatotoxicity in combination therapy.

Mechanisms of Resistance

Resistance to this compound therapy can emerge over time. A key mechanism involves mutations in the androgen receptor gene. For instance, the T877A mutation in the AR ligand-binding domain can convert 2-hydroxythis compound from an antagonist into an agonist, paradoxically stimulating tumor growth. Other mechanisms include the downregulation of phosphatidylcholine biosynthesis and epigenetic modifications that lead to a drug-resistant, stem cell-like state.

Conclusion

This compound is a well-characterized non-steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor. Its activity is primarily mediated by its active metabolite, 2-hydroxythis compound. Its pharmacological and clinical profiles have been established through extensive in vitro and in vivo research, including binding and reporter gene assays. While newer antiandrogens with improved affinity and side-effect profiles have been developed, the study of this compound provides a foundational understanding of the principles of non-steroidal androgen receptor antagonism in cancer therapy.

References

Flutamide's Role in Androgen-Dependent Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-dependent conditions, most notably prostate cancer. Its mechanism of action revolves around the competitive antagonism of the androgen receptor (AR), a ligand-activated transcription factor pivotal in mediating the physiological and pathological effects of androgens. This technical guide provides an in-depth exploration of this compound's role in modulating androgen-dependent gene expression, offering detailed experimental protocols and quantitative data to support further research and drug development in this domain.

This compound itself is a prodrug, rapidly metabolized in the body to its more potent active form, 2-hydroxythis compound.[1] This active metabolite directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[2] This competitive inhibition prevents the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of target genes.[1] By disrupting this signaling cascade, this compound and its active metabolite effectively attenuate the expression of genes that drive the growth and survival of androgen-sensitive cells.[1]

Mechanism of Action: The Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical regulator of male reproductive development and function, and its dysregulation is a key driver in the pathogenesis of prostate cancer.

  • Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of androgens, such as DHT, to the AR's ligand-binding domain induces a conformational change, leading to the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR then dimerizes and translocates to the nucleus.

  • DNA Binding and Coactivator Recruitment: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event facilitates the recruitment of coactivator proteins.

  • Gene Transcription: The assembled complex of the AR, DNA, and coactivators initiates the transcription of androgen-dependent genes, leading to the synthesis of proteins that regulate various cellular processes, including growth, proliferation, and survival.

This compound, primarily through its active metabolite hydroxythis compound, disrupts this pathway at the initial step of ligand binding. By competitively occupying the ligand-binding pocket of the AR, it prevents the binding of endogenous androgens, thereby inhibiting all subsequent downstream events.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound Hydroxythis compound This compound->AR Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Androgen-Dependent Gene Coactivators Coactivators ARE->Coactivators Recruitment Transcription Transcription Gene->Transcription Activation cluster_workflow Experimental Workflow: Luciferase Reporter Assay A 1. Cell Culture & Transfection (Prostate Cancer Cells + AR & Reporter Plasmids) B 2. Compound Treatment (DHT +/- this compound) A->B C 3. Incubation (24-48 hours) B->C D 4. Cell Lysis C->D E 5. Luciferase Activity Measurement D->E F 6. Data Analysis (IC50 Determination) E->F

References

Investigating Flutamide's Off-Target Effects In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the management of prostate cancer for decades. Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby thwarting the proliferative signals of androgens in prostate cancer cells.[1][2][3] However, a growing body of evidence highlights significant off-target effects that contribute to both its therapeutic efficacy and its notable toxicity profile, particularly hepatotoxicity.[4] Understanding these off-target mechanisms is crucial for optimizing its clinical use, developing safer analogs, and identifying new therapeutic applications.

This technical guide provides an in-depth overview of the key in vitro off-target effects of this compound, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data. The focus is on providing researchers with the necessary information to design and execute experiments to further elucidate the complex pharmacology of this drug.

Key Off-Target Effects of this compound

In vitro studies have revealed several critical off-target effects of this compound, largely independent of its antiandrogenic activity. These effects are predominantly centered around the induction of cellular stress and interference with fundamental cellular processes.

Induction of Oxidative Stress

A primary off-target effect of this compound is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This compound and its metabolites can lead to the formation of prooxidant radicals, resulting in:

  • Increased ROS Production: this compound treatment has been shown to elevate levels of ROS in various cell types, particularly hepatocytes.

  • Glutathione (GSH) Depletion: The increased oxidative load consumes cellular antioxidants, leading to a significant decrease in GSH levels.

  • Lipid Peroxidation (LPO): Elevated ROS can damage cellular membranes through lipid peroxidation.

Mitochondrial Dysfunction

Mitochondria are a key target of this compound-induced toxicity. The drug has been demonstrated to impair mitochondrial function through several mechanisms:

  • Decreased Mitochondrial Membrane Potential (MMP): this compound causes a dose-dependent reduction in MMP, a critical indicator of mitochondrial health.

  • Inhibition of Electron Transport Chain: Studies have implicated this compound in the inhibition of Complex I of the mitochondrial electron transport chain.

  • ATP Depletion: The impairment of mitochondrial respiration leads to a significant decrease in cellular ATP production.

Hepatotoxicity

The most significant clinical off-target effect of this compound is hepatotoxicity, and in vitro models have been instrumental in dissecting the underlying cellular mechanisms. In cultured hepatocytes and liver-derived cell lines (e.g., HepG2, TAMH), this compound induces a dose- and time-dependent cytotoxicity. This toxicity is a direct consequence of the aforementioned oxidative stress and mitochondrial dysfunction.

Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in various cancer cell lines, including those of the prostate. This effect is often observed alongside cell cycle arrest, typically in the SubG1/G1 phase. The pro-apoptotic effects of this compound are mediated by the modulation of key apoptosis-regulating proteins, such as an increase in the Bax/Bcl-2 ratio.

Modulation of Signaling Pathways Independent of the Androgen Receptor

Recent research has uncovered that this compound can influence signaling pathways beyond the androgen receptor axis:

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound has been identified as a ligand for the AhR. This interaction can mediate some of its anti-proliferative effects through the induction of transforming growth factor-beta 1 (TGF-β1).

  • Nrf2/HO-1 Pathway: The Nrf2-mediated antioxidant response, which upregulates protective enzymes like heme oxygenase-1 (HO-1), is initially activated at low concentrations of this compound as a defense mechanism. However, at higher, more cytotoxic concentrations, this pathway can be overwhelmed and even inhibited.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound's off-target effects.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 / LC50Reference
PC3 (Prostate Cancer)MTT4817.88 µM
LNCaP (Prostate Cancer)MTT4814.3 µM
DU145 (Prostate Cancer)MTT4811.44 µM
HepG2 (Hepatocellular Carcinoma)CCK-824Concentration-dependent decrease in viability (0-200 µM)
Isolated Rat HepatocytesTrypan Blue2~75 µM (LC50)
TAMH (Mouse Hepatocyte)MTT24~75 µM (LD50)
MDA-MB-453 (Breast Cancer)MTTNot SpecifiedConcentration-dependent decrease in viability (5-30 µM)
HCC-1954 (Breast Cancer)MTTNot SpecifiedConcentration-dependent decrease in viability (10-100 µM)
HCC-202 (Breast Cancer)MTTNot SpecifiedConcentration-dependent decrease in viability (10-100 µM)

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Prostate Cancer Cell Lines (48-hour treatment)

Cell LineParameterThis compound TreatmentControlReference
PC3Early Apoptosis (%)6.592.09
Late Apoptosis (%)33.59.18
Sub-G1 Phase (%)28.65.79
LNCaPEarly Apoptosis (%)3.182.72
Late Apoptosis (%)45.513.7
Sub-G1 Phase (%)51.64.61
DU145Early Apoptosis (%)5.282.03
Late Apoptosis (%)49.316.4

Table 3: Effects of this compound on Mitochondrial Function in HepG2 Cells (24-hour treatment)

This compound ConcentrationDecrease in ATP Levels (%)Reference
25 µM28.7
50 µM40.5
75 µM48.0
100 µM51.2

Note: this compound also caused a significant, concentration-dependent decrease in mitochondrial membrane potential starting at 12.5 µM.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to investigate the off-target effects of this compound.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. This assay is generally considered more convenient and less toxic than the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • CCK-8 Reagent Addition: After the drug treatment period, add 10 µL of CCK-8 solution directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 of the Annexin V assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at room temperature to ensure that only DNA is stained.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Measurement of Oxidative Stress and Mitochondrial Dysfunction

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as desired.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize using a fluorescence microscope.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for MMP depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with assay buffer or PBS.

  • Analysis: Measure the fluorescence intensity for both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) channels using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Calculate the ratio of red to green fluorescence for each sample.

Gene and Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

Protocol:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to measure the amount of a specific mRNA transcript. This allows for the quantification of gene expression levels.

Protocol:

  • RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix (e.g., containing SYBR Green), specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., β-actin or GAPDH), and the synthesized cDNA as a template.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Signaling Pathway Assays

Principle: This cell-based assay utilizes a reporter cell line that has been engineered to contain a luciferase gene under the control of a promoter with dioxin response elements (DREs). Activation of the AhR by a ligand (like this compound) leads to its translocation to the nucleus, binding to DREs, and subsequent expression of the luciferase reporter gene. The amount of light produced is proportional to AhR activation.

Protocol:

  • Cell Seeding: Seed the AhR reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a known AhR agonist (e.g., TCDD or MeBio) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (if necessary) and express the results as fold activation relative to the vehicle control. Determine the EC50 value for AhR activation.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (TGF-β1) is "sandwiched" between a capture antibody coated on the plate and a detection antibody.

Protocol:

  • Sample Collection: After treating cells with this compound, collect the cell culture supernatant.

  • Sample Activation: Since TGF-β1 is often secreted in a latent form, an activation step is required. Acidify the samples (e.g., with 1 N HCl), incubate for 10-60 minutes at room temperature, and then neutralize (e.g., with 1.2 N NaOH/0.5 M HEPES).

  • ELISA Procedure: Follow the manufacturer's protocol for the specific TGF-β1 ELISA kit. This typically involves:

    • Adding standards and activated samples to the antibody-coated plate and incubating.

    • Washing the plate and adding a biotinylated detection antibody.

    • Washing and adding streptavidin-HRP.

    • Washing and adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TGF-β1 in the samples.

Visualizations: Signaling Pathways and Workflows

Flutamide_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Flutamide_in This compound AhR AhR Flutamide_in->AhR Binds Mito Mitochondrial Dysfunction Flutamide_in->Mito Induces AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Releases TGF_beta1 TGF-β1 Mito->ROS Generates ComplexI Complex I Mito->ComplexI Inhibits MMP ↓ MMP Mito->MMP ATP ↓ ATP Mito->ATP DRE DRE AhR_ARNT->DRE Binds ARE ARE HO1_gene HO-1 Gene ARE->HO1_gene Activates TGF_beta1_gene TGF-β1 Gene DRE->TGF_beta1_gene Activates Nrf2_nuc->ARE Binds TGF_beta1_gene->TGF_beta1 Expression

Caption: this compound's AR-independent signaling pathways.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound (Dose-Response) B->C D Incubate 24-72h C->D E1 Add MTT Reagent Incubate 3-4h D->E1 MTT Assay E2 Add CCK-8 Reagent Incubate 1-4h D->E2 CCK-8 Assay F1 Add Solubilizer E1->F1 G Measure Absorbance (570nm or 450nm) F1->G E2->G H Calculate % Viability Determine IC50 G->H

Caption: Workflow for in vitro cytotoxicity assays.

Apoptosis_Analysis_Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15-20 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis analysis.

References

Flutamide's Impact on Cell Cycle Progression in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the therapeutic arsenal against androgen-sensitive cancers, most notably prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a key driver of proliferation in these malignancies. By blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, this compound effectively curtails the downstream signaling cascades that promote cell growth and survival.[1][2] A significant consequence of this AR antagonism is the induction of cell cycle arrest, primarily at the G1/S transition, and the subsequent triggering of apoptosis. This in-depth technical guide will explore the molecular underpinnings of this compound's effect on cell cycle progression, present quantitative data from key studies, provide detailed experimental protocols for assessing these effects, and visualize the involved pathways and workflows.

Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest

This compound's modulation of the cell cycle is a direct consequence of its interference with the androgen receptor signaling pathway. In androgen-sensitive cancer cells, the binding of androgens to the AR initiates a transcriptional program that promotes the transition from the G1 to the S phase of the cell cycle. This compound, by acting as an AR antagonist, disrupts this process through the modulation of key cell cycle regulatory proteins.[1]

The progression through the G1 phase and entry into the S phase is tightly controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2. The activity of these kinases is, in turn, regulated by their association with cyclins (primarily cyclin D and cyclin E) and the presence of CDK inhibitors (CKIs) such as p21 and p27.

Androgen receptor activation directly influences the expression and activity of these regulatory molecules. Specifically, androgen-bound AR promotes the transcription of the CCND1 gene, leading to an accumulation of Cyclin D1.[3][4] Cyclin D1 then complexes with and activates CDK4, which phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry. Furthermore, AR signaling can lead to the degradation of the CDK inhibitor p27, further promoting CDK activity.

This compound's blockade of the AR disrupts this sequence of events. By preventing androgen binding, this compound treatment leads to a significant reduction in Cyclin D1 levels. This decrease in Cyclin D1 limits the formation of active Cyclin D1/CDK4 complexes, resulting in hypophosphorylated pRb and the continued sequestration of E2F. Consequently, the cells are unable to progress past the G1 checkpoint and enter a state of G1 arrest. Additionally, in some contexts, this compound treatment has been associated with an increase in the expression of the CDK inhibitor p16, which further contributes to the inhibition of CDK4 activity and reinforces the G1 block. The culmination of these molecular events is the inhibition of cell proliferation and, in many cases, the induction of apoptosis.

Quantitative Data on this compound's Effects

The cytostatic and cytotoxic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key data on IC50 values, cell cycle distribution, and apoptosis rates following this compound treatment.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)Reference
LNCaPProstate Carcinoma4814.3
PC3Prostate Carcinoma4817.88
DU145Prostate Carcinoma4811.44

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cell LineTreatment% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M PhaseReference
PC3 Control5.7944.434.814.4
This compound28.620.344.05.94
LNCaP Control4.61---
This compound51.6---

Note: Specific G1, S, and G2/M phase percentages for LNCaP cells treated with this compound were not provided in the cited source.

Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cell Lines

Cell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)Reference
PC3 Control2.099.1811.27
This compound6.5933.540.09
LNCaP Control2.7213.716.42
This compound3.1845.548.68
DU145 Control2.0316.418.43
This compound5.2849.354.58

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometric analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cancer cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.

    • For suspension cells, directly collect the cell suspension.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Apoptosis Assessment by Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated cancer cells using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

    • Gently collect the culture medium containing floating cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or mild trypsinization.

    • Combine the floating and adherent cell populations and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

    • Analyze the dot plot to differentiate between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows for assessing its impact on the cell cycle and apoptosis.

Flutamide_AR_Signaling This compound's Disruption of Androgen Receptor Signaling and Cell Cycle Progression cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates This compound This compound This compound->AR Competitively Inhibits G1_Arrest G1 Phase Arrest AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds CyclinD1_gene CCND1 Gene ARE->CyclinD1_gene Promotes Transcription CDKI_genes CDKI Regulation (e.g., p21 up, p27 down) ARE->CDKI_genes Regulates CyclinD1_protein Cyclin D1 CyclinD1_gene->CyclinD1_protein Translation CyclinD1_CDK4 Cyclin D1/CDK4 Complex CyclinD1_protein->CyclinD1_CDK4 CDK4 CDK4 CDK4->CyclinD1_CDK4 pRb pRb CyclinD1_CDK4->pRb Phosphorylates E2F E2F pRb->E2F Inhibits p_pRb p-pRb p_pRb->E2F Releases S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription

Caption: this compound competitively inhibits androgen binding to the AR, preventing its activation and translocation to the nucleus. This abrogates the transcription of AR target genes like Cyclin D1, leading to G1 phase cell cycle arrest.

Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis start Start: Cancer Cell Culture treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest fixation Fix Cells in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Cell Cycle Profile (%G1, S, G2/M, Sub-G1) analysis->end

Caption: A streamlined workflow for assessing this compound's effect on cell cycle distribution using propidium iodide staining and flow cytometry.

Apoptosis_Workflow Experimental Workflow for Apoptosis Assessment start Start: Cancer Cell Culture treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Both Floating and Adherent Cells treatment->harvest wash Wash Cells with PBS harvest->wash staining Stain with Annexin V-FITC and Propidium Iodide wash->staining analysis Flow Cytometry Analysis staining->analysis end End: Apoptosis Profile (% Viable, Early/Late Apoptotic) analysis->end

Caption: A systematic workflow for quantifying apoptosis in this compound-treated cells using Annexin V and propidium iodide staining followed by flow cytometric analysis.

Conclusion

This compound exerts its anticancer effects in androgen-sensitive malignancies primarily by inducing a G1 phase cell cycle arrest and promoting apoptosis. This is achieved through the competitive antagonism of the androgen receptor, leading to the downregulation of key cell cycle progression factors, most notably Cyclin D1. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular impacts of this compound and other antiandrogen therapies. The visualization of the underlying signaling pathway and experimental workflows further aids in the conceptual understanding and practical application of these methodologies in the ongoing efforts to combat androgen-driven cancers.

References

Methodological & Application

Flutamide In Vivo Experimental Design for Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental design of flutamide in xenograft models of prostate cancer. This compound is a nonsteroidal antiandrogen that functions by competitively inhibiting the androgen receptor (AR), thereby blocking the growth-promoting effects of androgens on prostate cancer cells.[1][2]

Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its more active form, 2-hydroxythis compound.[1] This active metabolite competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR.[1] This binding prevents the AR from translocating to the nucleus and modulating the expression of genes responsible for prostate cancer cell growth and survival.[1] this compound can also indirectly affect androgen levels by disrupting the negative feedback loop in the hypothalamus and pituitary gland, leading to an initial increase in luteinizing hormone (LH) and testosterone, which is then followed by a reduction in testosterone production due to testicular desensitization.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
Cell LineIC50 (µM)Exposure Time (hours)AssayReference
LNCaP14.348MTT
PC317.8848MTT
DU14511.4448MTT
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Effect on Serum PSAReference
LNCaPThis compoundNot SpecifiedNot SpecifiedSuppressed PSA secretion
Inflammatory Breast Cancer (IPC-366 and SUM149)This compound (subcutaneous)3 times a week for 2 weeks55-65% reduction in tumor sizeNot Applicable
TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate)This compound (slow-release pellets)33 mg/kg42% of animals tumor-free at 34 weeksNot Specified
Table 3: In Vivo Toxicity Profile of this compound in Rodents
SpeciesDoseAdministration RouteDurationObserved ToxicitiesNOAELReference
Rat0.25, 1, 4 mg/kg/dayOral Gavage28 daysDecreased accessory sex gland weight, lobular atrophy of mammary gland (males), prolonged estrous cycle (females)0.25 mg/kg/day
Rat1, 10, 100 mg/kg/dayOral Gavage28-30 daysDecreased seminal vesicle, epididymis, and ventral prostate weights; increased serum LH1 mg/kg/day
Rat100 mg/kg (alternate days)Oral Gavage8 weeksNo evidence of promoting aberrant crypt fociNot Applicable
Rat500 mg/kg (single dose)Oral GavageSingle DoseNo DNA fragmentation or repair in liverNot Applicable
MouseNot SpecifiedNot SpecifiedNot SpecifiedHepatotoxicity (can be severe and lead to liver failure)Not Specified

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Protocol 1: LNCaP Xenograft Model

1. Cell Culture:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells before they reach confluency.

2. Animal Model:

  • Use male immunodeficient mice (e.g., athymic nude or SCID), 4-6 weeks old.

3. Cell Implantation:

  • Harvest LNCaP cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium (e.g., RPMI-1640) and Matrigel at a concentration of 1-2 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

5. This compound Administration (Example):

  • Preparation of this compound for Oral Gavage:

    • Dissolve this compound in a vehicle such as corn oil. A concentration of 1 mg/mL can be prepared.

  • Administration:

    • Administer this compound daily via oral gavage at a dosage of 10 mg/kg.

    • The control group should receive the vehicle only.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure final tumor weight and volume.

  • Collect blood samples for serum Prostate-Specific Antigen (PSA) analysis.

  • Tissues can be collected for further analysis (e.g., histology, western blot, qPCR).

Protocol 2: VCaP Xenograft Model

1. Cell Culture:

  • VCaP cells are known to be more challenging to culture. It is recommended to coat culture flasks with Matrigel (300 µg/ml in phenol red-free DMEM) for 1 hour at room temperature before seeding the cells.

  • Culture VCaP cells in DMEM supplemented with 10% FBS.

2. Animal Model:

  • Use male SCID mice, 4-6 weeks old.

3. Cell Implantation:

  • Harvest VCaP cells and resuspend them in Matrigel at a concentration of 1 x 10^6 cells in 200 µL.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth with calipers.

  • Initiate treatment when tumors reach approximately 100 mm³.

5. This compound Administration (Example):

  • Preparation of this compound for Subcutaneous Injection:

    • This compound can be administered via slow-release pellets implanted subcutaneously. Pellets containing 100 mg of this compound with a 21-day release profile can be used.

  • Administration:

    • Implant the pellets subcutaneously on the back of the mice. Replace pellets every 21 days.

    • The control group should undergo a sham surgery.

6. Efficacy Evaluation:

  • Monitor tumor volume and body weight.

  • At the study endpoint, collect tumors and blood for analysis as described for the LNCaP model.

Mandatory Visualizations

Androgen Receptor Signaling Pathway and this compound Inhibition

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR_c Androgen Receptor (AR) AR_c->AR_DHT HSP HSP HSP->AR_c AR_n AR-DHT (Nuclear) AR_DHT->AR_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_n->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth This compound This compound (Hydroxythis compound) This compound->AR_c Competitive Inhibition

Caption: this compound competitively inhibits the androgen receptor, preventing its activation by androgens.

Experimental Workflow for this compound Efficacy Testing in Xenograft Models

start Start cell_culture Prostate Cancer Cell Culture (LNCaP/VCaP) start->cell_culture 1 end End process process data data implantation Subcutaneous Implantation in Mice cell_culture->implantation 2 tumor_growth Tumor Growth Monitoring implantation->tumor_growth 3 treatment This compound/Vehicle Administration tumor_growth->treatment 4 monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 5 endpoint Study Endpoint monitoring->endpoint 6 analysis Data Analysis endpoint->analysis 7 analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in xenograft models.

References

Application Notes and Protocols for Flutamide Treatment of Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutamide is a non-steroidal antiandrogen drug that has been utilized in the treatment of prostate cancer. Its primary mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1][2] This blockade of AR signaling can impede the growth and proliferation of androgen-sensitive prostate cancer cells.[1][2] While newer antiandrogen agents have been developed, this compound remains a valuable tool for in vitro studies of prostate cancer biology and drug resistance mechanisms. These application notes provide detailed protocols for the treatment of prostate cancer cell lines with this compound and for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines after 48 Hours of Treatment

Cell LineIC50 (µM)
LNCaP14.3[3]
PC317.88
DU14511.44

Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cell Lines after 48 Hours of Treatment

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
LNCaPControl2.7213.716.42
This compound (14.3 µM)3.1845.548.68
PC3Control2.099.1811.27
This compound (17.88 µM)6.5933.540.09
DU145Control2.0316.418.43
This compound (11.44 µM)5.2849.354.58

Data extracted from a study investigating the combined effect of this compound and selenium nanoparticles. The data presented here are for this compound treatment alone.

Table 3: Effect of this compound on Gene Expression in Prostate Cancer Cell Lines after 48 Hours of Treatment

Cell LineGeneChange in Expression with this compound Treatment
LNCaPBaxUpregulated
Bcl-2Downregulated
KLK3 (PSA)Downregulated
PC3BaxUpregulated
Bcl-2Downregulated
KLK3 (PSA)Significantly Downregulated
DU145BaxUpregulated
Bcl-2Downregulated
KLK3 (PSA)Downregulated

Gene expression changes were observed after treatment with the respective IC50 concentrations of this compound for 48 hours.

Signaling Pathways

This compound primarily exerts its effects by antagonizing the androgen receptor signaling pathway. However, there is also evidence of crosstalk with other critical cellular pathways.

Flutamide_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds and Activates This compound This compound This compound->AR Competitively Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates AR->AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociation PI3K PI3K AR->PI3K Inhibitory Crosstalk ARE Androgen Response Element (ARE) AR->ARE Binds Akt Akt PI3K->Akt Activates Akt->Bcl2 Promotes Apoptosis Increased Apoptosis Bax->Apoptosis Bcl2->Apoptosis Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Proliferation Decreased Proliferation Gene_Transcription->Proliferation PSA_Secretion Decreased PSA (KLK3) Secretion Gene_Transcription->PSA_Secretion

Caption: this compound's mechanism of action and its impact on cellular pathways.

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Lines and Culture Conditions:

  • LNCaP, PC3, and DU145 prostate cancer cell lines are commonly used.

  • Culture the cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

1.2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.3. Treatment of Cells with this compound:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to minimize solvent-induced cytotoxicity.

  • Include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration group.

Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (and vehicle control) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (to each well) C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (at 570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Apoptosis_Workflow A 1. Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Gene Expression Analysis (Real-Time Quantitative PCR)

This protocol allows for the quantification of changes in the expression of target genes, such as Bax, Bcl-2, and KLK3 (PSA), following this compound treatment.

Protocol:

  • Treat cells with this compound as described in section 1.3.

  • After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers for the target genes (Bax, Bcl-2, KLK3) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Concluding Remarks

These protocols provide a framework for investigating the effects of this compound on prostate cancer cell lines. It is important to note that optimal experimental conditions, such as cell seeding density, drug concentrations, and incubation times, may need to be empirically determined for specific cell lines and research questions. The provided data and methodologies will aid researchers in designing and executing robust experiments to further elucidate the mechanisms of antiandrogen therapy in prostate cancer.

References

Determining the Potency of Flutamide: An Application Note on IC50 Measurement in Androgen-Sensitive Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer.[1] Its therapeutic effect stems from its ability to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[2][3][4] This blockade of the androgen receptor signaling pathway ultimately leads to a reduction in the growth and proliferation of androgen-sensitive prostate cancer cells.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like this compound. It represents the concentration of the drug required to inhibit a specific biological process, in this case, cell viability, by 50%. This document provides detailed protocols for culturing androgen-sensitive prostate cancer cell lines, LNCaP and VCaP, and for determining the IC50 value of this compound using a cell viability assay.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth and survival. This compound, and its more active metabolite 2-hydroxythis compound, act as competitive antagonists at the androgen receptor. By binding to the receptor, they prevent the binding of androgens, thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Competitively Inhibits Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Leads to

Caption: Androgen receptor signaling and this compound inhibition mechanism.

Experimental Protocols

Cell Culture of Androgen-Sensitive Cell Lines

1. LNCaP Cell Culture

LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells. They are known to grow in aggregates and attach weakly to culture surfaces.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach approximately 80% confluency, carefully aspirate the medium.

    • Wash the cells gently with sterile Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-12 minutes at 37°C, observing for cell detachment. Avoid agitation.

    • Neutralize the trypsin with 4 volumes of complete growth medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a density of 1-2 x 10^4 cells/cm². Change the medium every 2-3 days.

2. VCaP Cell Culture

VCaP cells are another androgen-sensitive prostate cancer cell line, known for being more challenging to culture due to their slow growth and delicate nature.

  • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. It is often beneficial to use conditioned media (9 parts fresh media to 1 part old media from the previous culture) to support growth.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Flask Coating: To improve adherence, culture flasks can be coated with a 300 µg/ml Matrigel solution.

  • Subculturing:

    • VCaP cells grow slowly, and it may take 2-3 weeks to reach confluency.

    • Gently aspirate the medium, saving some as conditioned medium.

    • Wash with PBS.

    • Add 2 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize with conditioned media.

    • Centrifuge gently (e.g., 300 x g for 5 minutes).

    • Resuspend the pellet in fresh media (with conditioned media) and split at a 1:2 or 1:3 ratio.

IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

IC50 Determination Workflow Workflow for IC50 Determination using MTT Assay Start Start Cell_Culture 1. Cell Culture (LNCaP or VCaP) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Treatment 3. This compound Treatment (Varying Concentrations) Cell_Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 48 hours) Drug_Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance (e.g., at 490 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Data Analysis (Calculate % Viability) Absorbance_Measurement->Data_Analysis IC50_Determination 9. Determine IC50 (Non-linear Regression) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for IC50 determination using the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest cells as described in the subculturing protocols.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined time, typically 48 or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

The following table summarizes reported IC50 values for this compound in the androgen-sensitive LNCaP cell line.

Cell LineTreatment DurationIC50 (µM)Reference
LNCaP48 hours14.3
LNCaPNot Specified99.89
LNCaPNot Specified12

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, confluency, and specific assay parameters.

Conclusion

This application note provides a comprehensive guide for researchers to determine the IC50 value of this compound in androgen-sensitive prostate cancer cell lines. The detailed protocols for cell culture and the MTT assay, along with the provided diagrams and reference data, offer a solid framework for investigating the in vitro efficacy of antiandrogen compounds. Accurate determination of IC50 values is fundamental for the preclinical evaluation of anticancer drugs and for understanding their mechanism of action.

References

Application Notes and Protocols: The Use of Flutamide in Characterizing Androgen Receptor Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, and its more active metabolite, hydroxythis compound, have been instrumental in the study of androgen receptor (AR) signaling and the clinical management of prostate cancer. The emergence of resistance to this compound therapy, often driven by mutations in the AR ligand-binding domain (LBD), has made it a critical tool for researchers investigating the mechanisms of hormone resistance. These application notes provide detailed protocols for key experiments utilizing this compound to characterize wild-type and mutant androgen receptors, along with quantitative data to aid in the interpretation of experimental results.

The androgen receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (HSPs)[1]. Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus[1][2][3]. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription[2]. This compound and hydroxythis compound act as competitive antagonists, binding to the AR and preventing this cascade of events. However, certain mutations in the AR can alter the receptor's response to these compounds, sometimes converting them from antagonists to agonists, a phenomenon critical to understanding drug resistance.

Data Presentation

The following tables summarize the quantitative data on the interaction of this compound and hydroxythis compound with wild-type and various mutant androgen receptors. This data is essential for designing experiments and interpreting results related to AR activity.

Table 1: Binding Affinity (Ki) of this compound and Hydroxythis compound for Androgen Receptor Variants

CompoundReceptorKi (nM)Tissue/Cell SystemReference
This compoundWild-Type1275 - 7550Rat Anterior Pituitary, Ventral Prostate, Human Prostatic Carcinoma
Hydroxythis compoundWild-Type55 - 205Rat Anterior Pituitary, Ventral Prostate, Human Prostatic Carcinoma

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (IC50/EC50) of this compound and Hydroxythis compound on Androgen Receptor Variants

CompoundReceptorMutationEffectIC50/EC50 (nM)Cell LineReference
Hydroxythis compoundARWild-TypeAntagonist700 (IC50)Co-transfected CV-1 cells
Hydroxythis compoundART877AAgonist<100 (EC50)Transfected CV-1 cells
Hydroxythis compoundARD890NWeak Agonist>500 (EC50)Transfected CV-1 cells

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and its derivatives for wild-type and mutant ARs. The principle is to measure the ability of the unlabeled test compound (e.g., hydroxythis compound) to compete with a radiolabeled ligand (e.g., [³H]-DHT) for binding to the AR.

Materials:

  • Cell or tissue homogenates containing the androgen receptor.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

  • Unlabeled competitor: Dihydrotestosterone (DHT), this compound, Hydroxythis compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the AR of interest. Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).

    • 50 µL of competing test compound (e.g., this compound) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of unlabeled DHT.

    • 50 µL of [³H]-DHT at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Luciferase Reporter Gene Assay for AR Transactivation

This assay measures the functional activity of the AR (agonist or antagonist) in response to ligands like this compound. It utilizes a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene, typically luciferase.

Materials:

  • AR-negative cell line (e.g., PC-3, HEK-293).

  • Expression plasmid for wild-type or mutant human AR (e.g., pCMV-hAR).

  • Luciferase reporter plasmid with AREs (e.g., pARE-Luc).

  • Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.

  • Transfection reagent (e.g., Lipofectamine).

  • Test compounds: Dihydrotestosterone (DHT), this compound, Hydroxythis compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical DNA ratio is 10:10:1 for AR:reporter:normalization vectors.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

    • For Agonist Assay: Add serial dilutions of the test compound (e.g., hydroxythis compound). Include a vehicle control.

    • For Antagonist Assay: Add serial dilutions of the test compound in the presence of a fixed concentration of DHT (typically the EC50 or EC80 concentration).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • For Agonist Assay: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.

    • For Antagonist Assay: Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 value.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE ARE AR_Dimer_N->ARE Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates This compound This compound/ Hydroxythis compound This compound->AR_HSP

Caption: Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Studying this compound Resistance

Flutamide_Resistance_Workflow cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis and Interpretation start Start: Hypothesis AR mutation confers this compound resistance site_directed_mutagenesis Site-Directed Mutagenesis (Introduce AR mutation) start->site_directed_mutagenesis transfection Transfection into AR-negative cells (e.g., PC-3) site_directed_mutagenesis->transfection binding_assay Ligand Binding Assay (Determine Ki of this compound/OH-Flutamide) transfection->binding_assay transactivation_assay Transactivation Assay (Determine EC50/IC50 of this compound/OH-Flutamide) transfection->transactivation_assay compare_data Compare Ki, EC50/IC50 of mutant vs. wild-type AR binding_assay->compare_data transactivation_assay->compare_data conclusion Conclusion: - Altered binding affinity? - Switch to agonist activity? compare_data->conclusion

Caption: Workflow for Investigating this compound Resistance in AR Mutants.

References

Application Notes and Protocols: Flutamide as a Tool for Inducing Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that progresses despite androgen deprivation therapy (ADT). Flutamide, a first-generation non-steroidal antiandrogen, has been historically used in combination with LHRH agonists for the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the downstream signaling that promotes prostate cancer cell growth.[2][3] While newer antiandrogens have largely replaced this compound in the clinic, its utility in preclinical research remains significant.[2] The development of resistance to this compound in prostate cancer cells serves as a valuable model to study the mechanisms of CRPC and to test novel therapeutic strategies against this lethal disease. This document provides detailed protocols for inducing this compound resistance in both in vitro and in vivo prostate cancer models.

Mechanisms of this compound Resistance

The development of resistance to this compound is a complex process involving multiple molecular pathways. A primary mechanism involves alterations in the androgen receptor itself, such as point mutations (e.g., T877A) that can switch this compound from an antagonist to an agonist, paradoxically promoting tumor growth. Furthermore, AR amplification and overexpression can render cells hypersensitive to low levels of androgens. Resistance can also be driven by the activation of alternative signaling pathways that bypass the need for AR signaling, such as the PI3K/Akt/mTOR pathway.

cluster_0 Androgen-Dependent Signaling cluster_1 This compound Action & Resistance Mechanisms Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus & binds Gene_Transcription Gene Transcription & Cell Proliferation ARE->Gene_Transcription Activates This compound This compound This compound->AR Blocks Testosterone Binding (Antagonist) AR_mut Mutated AR (e.g., T877A) This compound->AR_mut Binds (Agonist effect) AR_mut->Gene_Transcription AR_amp AR Amplification/ Overexpression AR_amp->Gene_Transcription PI3K_Akt PI3K/Akt/mTOR Pathway Activation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Fig 1. this compound Action and Resistance Pathways.

Data Presentation: In Vitro this compound Resistance

The following tables summarize quantitative data from studies that have developed this compound-resistant prostate cancer cell lines.

Table 1: Characteristics of this compound-Resistant LNCaP Cell Lines

Cell LineParental LineDuration of this compound ExposureFinal this compound ConcentrationKey Phenotypic ChangesReference
LN-FLULNCaP9 months20 µM (2-hydroxy-flutamide)Increased resistance to this compound and docetaxel, reduced proliferation, stem cell-like characteristics.
LNCaP-AILNCaP16 months (60-80 passages)2.5 µMAndrogen-independent growth, morphological changes (slender cells), increased migration and adhesion.

Table 2: Proliferation of LNCaP vs. LN-FLU Cells in Response to this compound

This compound Concentration (µM)LNCaP Cell Viability (% of Control)LN-FLU Cell Viability (% of Control)
0100%100%
10Significantly Reduced~100%
20Significantly Reduced~100%
50Significantly ReducedSlightly Reduced
Data synthesized from studies on LN-FLU cells, which showed resistance to the antiproliferative effects of 2-hydroxy-flutamide up to 20 µM.

Experimental Protocols

In Vitro Model: Development of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant prostate cancer cell lines from an androgen-sensitive parental line, such as LNCaP.

start Start with Parental Androgen-Sensitive Cells (e.g., LNCaP) culture Culture in standard media (e.g., RPMI-1640 + 10% FBS) start->culture initial_tx Introduce low conc. of this compound (e.g., 0.1 µM) culture->initial_tx monitor Monitor cell growth and morphology. Passage as needed. initial_tx->monitor increase_conc Gradually increase This compound conc. (e.g., 0.5 µM, 2.5 µM) over several months monitor->increase_conc Once cells adapt and grow consistently increase_conc->monitor stable_culture Maintain cells in media with final This compound conc. increase_conc->stable_culture After reaching desired resistance level characterize Characterize resistant phenotype (viability, proliferation, gene expression assays) stable_culture->characterize end This compound-Resistant Cell Line Established characterize->end

Fig 2. In Vitro this compound Resistance Workflow.

Materials:

  • Parental androgen-sensitive prostate cancer cell line (e.g., LNCaP, ATCC CRL-1740)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (or its active metabolite, 2-hydroxy-flutamide)

  • Cell culture flasks, plates, and other standard laboratory equipment

Protocol:

  • Initial Culture: Culture the parental LNCaP cells in their standard growth medium until they are proliferating consistently.

  • Initiation of this compound Treatment: Begin by adding a low concentration of this compound to the culture medium. A starting concentration of 0.1 µM has been used successfully.

  • Monitoring and Passaging: Closely monitor the cells for signs of toxicity and changes in morphology. Initially, cell growth may slow significantly. Continue to passage the cells as they reach confluence, maintaining the low concentration of this compound.

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily in the initial this compound concentration, increase the dose. For example, after 20 passages at 0.1 µM, increase the concentration to 0.5 µM. Continue this stepwise increase over an extended period (e.g., 6-9 months), with subsequent increases to 2.5 µM or higher, depending on the desired level of resistance.

  • Establishment of a Resistant Line: After several months of continuous culture with dose escalation, a cell line capable of proliferating in a high concentration of this compound (e.g., 2.5 µM to 20 µM) will be established. These cells should be maintained in a medium containing this concentration of this compound.

  • Characterization of Resistance: The resistant phenotype should be confirmed through various assays:

    • Cell Viability/Proliferation Assays (MTT/EdU): Compare the viability and proliferation of the resistant cells to the parental cells across a range of this compound concentrations.

    • Gene and Protein Expression Analysis (qRT-PCR/Western Blot): Analyze the expression of key markers of CRPC, such as the androgen receptor (AR), PSA, and components of survival pathways like PI3K/Akt.

In Vivo Model: Development of this compound-Resistant Xenografts

This protocol outlines a general approach for establishing this compound-resistant prostate cancer xenografts in immunodeficient mice.

start Implant Androgen-Sensitive Prostate Cancer Cells (e.g., LNCaP) Subcutaneously in Immunodeficient Mice tumor_growth Allow tumors to establish and reach a specified volume (e.g., 100-200 mm³) start->tumor_growth treatment Initiate treatment with This compound (e.g., oral gavage) and an LHRH agonist tumor_growth->treatment monitor Monitor tumor volume, body weight, and animal health regularly treatment->monitor progression Continue treatment until tumors exhibit initial regression followed by regrowth (progression) monitor->progression end Castration-Resistant/ This compound-Resistant Tumors Established progression->end

Fig 3. In Vivo this compound Resistance Workflow.

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP)

  • Immunodeficient mice (e.g., male nude or SCID mice)

  • Matrigel or similar extracellular matrix

  • This compound

  • LHRH agonist (e.g., goserelin, leuprolide)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation: Harvest LNCaP cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flanks of male immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). This can take several weeks.

  • Initiation of Androgen Deprivation and this compound Treatment: Once tumors are established, begin androgen deprivation by surgical castration or administration of an LHRH agonist. Concurrently, start administering this compound. A typical clinical dose is 250 mg three times daily, which can be adapted for murine models. Administration is typically via oral gavage.

  • Monitoring Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Also, monitor the body weight and overall health of the animals.

  • Development of Resistance: Initially, tumors should regress in response to the combined androgen blockade. Continue treatment and monitoring. Resistance is indicated by the eventual regrowth of tumors despite the ongoing treatment. This progression to a castration-resistant and this compound-resistant state can take several weeks to months.

  • Model Validation: Once tumors are classified as resistant, they can be harvested for further analysis, including histology, immunohistochemistry for AR and proliferation markers (e.g., Ki-67), and molecular analysis to investigate the mechanisms of resistance.

The protocols outlined provide a framework for developing robust in vitro and in vivo models of this compound-resistant prostate cancer. These models are indispensable tools for elucidating the molecular drivers of CRPC, identifying novel therapeutic targets, and evaluating the efficacy of new treatment strategies for advanced prostate cancer. The ability to recapitulate the clinical progression from androgen sensitivity to resistance in a controlled laboratory setting is crucial for advancing the field of prostate cancer research and drug development.

References

Application of Flutamide in Inflammatory Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer, accounting for a disproportionate number of breast cancer-related deaths[1]. The triple-negative subtype of IBC (TN-IBC) is notoriously difficult to treat due to the lack of targeted therapies. Recent research has highlighted the role of the androgen receptor (AR) as a potential therapeutic target in a subset of breast cancers, including TN-IBC[2][3]. Flutamide, a non-steroidal antiandrogen, has been investigated for its potential to inhibit the growth of IBC cells. It functions as a competitive antagonist of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling[4][5]. This document provides a summary of the application of this compound in IBC research, including its effects on cell proliferation, tumor growth, and steroid hormone signaling, along with detailed protocols for relevant experiments.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by blocking the androgen receptor signaling pathway. In AR-positive cancer cells, androgens promote growth and survival. This compound competitively binds to the AR, preventing its activation and translocation to the nucleus, which in turn inhibits the transcription of androgen-responsive genes that drive proliferation. Interestingly, in the context of TN-IBC cell lines such as SUM-149, this compound treatment has been shown to not only reduce cell proliferation but also to alter the secretion of steroid hormones. Studies have demonstrated that this compound can lead to an increase in androgen levels (testosterone and DHT) while decreasing estrogen (17β-estradiol) levels in the tumor microenvironment. This suggests a complex interplay with steroidogenic enzymes.

Data Presentation

The following tables summarize the quantitative effects of this compound on inflammatory breast cancer models based on published findings.

Table 1: In Vitro Efficacy of this compound on IBC Cell Lines

Cell LineTreatmentConcentration (µM)Duration (hours)Effect on Cell Proliferation
SUM-149 (Human IBC)This compound572Decreased
SUM-149 (Human IBC)This compound1072Decreased
SUM-149 (Human IBC)This compound1572Decreased
IPC-366 (Canine IMC)This compound572Decreased
IPC-366 (Canine IMC)This compound1072Decreased
IPC-366 (Canine IMC)This compound1572Decreased

Source: Data synthesized from Caceres S, et al., 2017.

Table 2: In Vivo Efficacy of this compound in IBC Xenograft Models

Cell Line XenograftTreatmentDosageAdministration RouteDurationOutcome
SUM-149 (Human IBC)This compound5, 10, 15 µMSubcutaneous3 times/week for 2 weeks~55-65% reduction in tumor progression
IPC-366 (Canine IMC)This compound5, 10, 15 µMSubcutaneous3 times/week for 2 weeks~55-65% reduction in tumor progression

Source: Data synthesized from Caceres S, et al., 2017.

Table 3: Effect of this compound on Steroid Hormone Levels in IBC Models

Steroid HormoneEffect in Treated Groups
Pregnenolone (P5)Increased
Progesterone (P4)Increased
Androstenedione (A4)Increased
Testosterone (T)Increased
Dihydrotestosterone (DHT)Increased
17β-Estradiol (E2)Decreased

Source: Data synthesized from Caceres S, et al., 2017.

Visualizations

Flutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell IBC Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds This compound This compound This compound->AR Blocks AR_Active Activated AR AR->AR_Active Conformational Change HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription AR_Dimer->Gene_Transcription Inhibition by This compound ARE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: this compound's mechanism of action in an Androgen Receptor (AR) positive IBC cell.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Culture SUM-149 Cells treatment_invitro Treat with this compound (5, 10, 15 µM) for 72h start_invitro->treatment_invitro mtt_assay MTT Assay for Cell Proliferation treatment_invitro->mtt_assay hormone_assay_media EIA of Culture Media for Steroid Hormones treatment_invitro->hormone_assay_media start_invivo Establish SUM-149 Xenografts in Mice treatment_invivo Treat with this compound (subcutaneous, 3x/week) start_invivo->treatment_invivo tumor_measurement Monitor Tumor Volume treatment_invivo->tumor_measurement endpoint Endpoint (2 weeks) tumor_measurement->endpoint tissue_collection Collect Tumors & Serum endpoint->tissue_collection hormone_assay_tissue EIA of Tumor Homogenates & Serum for Hormones tissue_collection->hormone_assay_tissue ihc IHC for Steroidogenic Enzymes tissue_collection->ihc

Caption: Experimental workflow for evaluating this compound in IBC research.

Logical_Relationship This compound This compound Treatment ar_block Androgen Receptor Antagonism This compound->ar_block steroid_alter Altered Steroidogenesis This compound->steroid_alter proliferation_dec Decreased IBC Cell Proliferation ar_block->proliferation_dec androgen_inc Increased Androgens (T, DHT) steroid_alter->androgen_inc estrogen_dec Decreased Estrogens (E2) steroid_alter->estrogen_dec estrogen_dec->proliferation_dec Reduces pro-proliferative signaling tumor_dec Reduced Tumor Progression proliferation_dec->tumor_dec

Caption: Logical relationship of this compound's effects in IBC models.

Experimental Protocols

Cell Culture of SUM-149 Inflammatory Breast Cancer Cells

The SUM-149 cell line is a widely used model for triple-negative inflammatory breast cancer.

Materials:

  • SUM-149 cell line

  • Ham's F-12 media

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Hydrocortisone

  • HEPES buffer

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Prepare the complete growth medium: Ham's F-12 supplemented with 5% FBS, 5 µg/ml insulin, 1 µg/ml hydrocortisone, 10 mM HEPES, and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of SUM-149 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at the desired density.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • SUM-149 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed 5,000 SUM-149 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 5, 10, 15 µM) in complete growth medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Replace the medium in the wells with the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 10 µl of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

In Vivo IBC Xenograft Model

This protocol describes the establishment of tumors in immunodeficient mice to study the effects of this compound on tumor growth.

Materials:

  • SUM-149 cells

  • Female immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)

  • Matrigel

  • This compound for injection

  • Vehicle control (e.g., corn oil)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Harvest SUM-149 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10⁷ cells/ml.

  • Inject 100 µl of the cell suspension (2 x 10⁶ cells) subcutaneously into the mammary fat pad of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at desired concentrations) or vehicle control subcutaneously three times a week.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Continue treatment for 2 weeks.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., hormone assays, immunohistochemistry).

Steroid Hormone Measurement by Enzyme Immunoassay (EIA)

This protocol is for quantifying steroid hormones in cell culture media, serum, or tumor homogenates.

Materials:

  • Commercial EIA kits for specific steroid hormones (e.g., Testosterone, 17β-Estradiol)

  • Samples (cell culture supernatant, mouse serum, or tumor homogenates)

  • Microplate reader

Protocol:

  • Prepare tumor homogenates by lysing the excised tumor tissue in an appropriate buffer and clarifying by centrifugation.

  • Follow the manufacturer's instructions for the specific EIA kit.

  • Typically, the protocol involves adding standards and samples to a microplate pre-coated with a capture antibody.

  • An enzyme-conjugated steroid is then added, which competes with the steroid in the sample for binding to the antibody.

  • After incubation and washing steps, a substrate is added, which develops a color in proportion to the amount of bound enzyme-conjugated steroid.

  • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Calculate the concentration of the steroid in the samples by comparing their absorbance to the standard curve.

Immunohistochemistry (IHC) for Steroidogenic Enzymes

This technique is used to detect the presence and localization of specific proteins (e.g., steroidogenic enzymes like 17β-HSD and 5α-reductase) in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibodies against the target proteins

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Antigen retrieval solution (e.g., citrate buffer)

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval by heating the slides in the appropriate buffer.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary antibody at the optimal dilution.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Wash and apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

  • Dehydrate and mount the slides.

  • Examine the slides under a microscope to assess the expression and localization of the target protein. A high expression of 17β-HSD and 5α-reductase has been observed in this compound-treated groups.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Flutamide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a non-steroidal antiandrogen drug used primarily in the treatment of prostate cancer. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that offers high sensitivity, specificity, and reproducibility for this purpose. This application note details a validated HPLC method for the determination of this compound.

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The sample is dissolved in a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a C18 or C8 column using an isocratic mobile phase. The analyte is detected by its UV absorbance, and the peak area is proportional to the concentration of this compound in the sample.

Chromatographic Conditions and Parameters

Several HPLC methods have been reported for the quantification of this compound. Below is a summary of various validated methods. Method 1 is presented as the primary protocol in this document.

Table 1: Summary of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Column Luna C18 (100 mm x 4.6 mm, 5 µm)[1][2]C8[3]Cromasil C18[4]Nova-Pak CN (4.6 x 250 mm, 4 µm)[5]
Mobile Phase 0.05 M Phosphate Buffer (pH 4.0) : Acetonitrile (50:50, v/v)Methanol : Acetonitrile : Potassium Dihydrogen Phosphate Buffer (50 mM, pH 3.2) (29:38:33, v/v/v)Methanol : WaterAcetonitrile : Tetrahydrofuran : Water (31.5:2.5:66, v/v/v)
Flow Rate 1.0 mL/minNot Specified0.8 mL/min1.0 mL/min
Detection UV at 240 nmUVUV at 227 nmUV at 300 nm
Injection Volume 20 µLNot SpecifiedNot Specified50 µL
Internal Standard NoneAcetanilideAcetanilideNot Specified

Experimental Protocol (Based on Method 1)

This protocol provides a step-by-step guide for the quantification of this compound in tablets.

Reagents and Materials
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound tablets (e.g., 250 mg)

Equipment
  • HPLC system with a UV detector

  • Luna C18 column (100 mm x 4.6 mm, 5 µm) or equivalent

  • Sonicator

  • Analytical balance

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation (0.05 M Phosphate Buffer pH 4.0 : Acetonitrile (50:50, v/v))

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.

  • Adjust the pH of the buffer to 4.0 with orthophosphoric acid.

  • Mix the phosphate buffer and acetonitrile in a 50:50 ratio (v/v).

  • Degas the mobile phase by sonication or vacuum filtration.

Standard Stock Solution Preparation (600 µg/mL)

  • Accurately weigh about 60.0 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 2.9, 5.8, 8.7, and 11.6 µg/mL).

Sample Preparation (from Tablets)
  • Weigh and finely powder 20 this compound tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 60.0 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and sonicate for 20 minutes to dissolve the drug.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Chromatographic Analysis
  • Set up the HPLC system with the specified chromatographic conditions (Method 1).

  • Inject 20 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The correlation coefficient should be close to 0.999.

  • Calculate the concentration of this compound in the sample preparation using the regression equation.

  • Determine the amount of this compound per tablet using the sample concentration and dilution factors.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 2.9 - 11.6 µg/mL62.5 - 16000 ng/mL0.1 - 0.6 µg/mL100 - 1000 ng/mL
Correlation Coefficient (r²) 0.99998> 0.990.99550.9947
Accuracy (% Recovery) Not Specified86.7 - 105%99.53%97 - 101%
Precision (% RSD) Intra-day: 0.44 - 0.78%Intra-day: 0.2 - 1.4%, Inter-day: 0.2 - 5.3%0.7781%< 5%
LOD Not SpecifiedNot Specified8.697 ng/mL2.52 ng/mL
LOQ Not Specified62.5 ng/mL26.355 ng/mL7.66 ng/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in tablets by HPLC.

Flutamide_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:Acetonitrile) E Set HPLC Parameters (Column, Flow Rate, Wavelength) A->E B Prepare Standard Stock Solution C Prepare Working Standard Solutions B->C F Inject Standards and Sample C->F D Prepare Tablet Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Calculate this compound Concentration H->I J Report Final Results I->J

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method described provides a reliable, accurate, and precise means for the quantification of this compound in pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The provided validation data demonstrates the suitability of the method for its intended purpose.

References

Troubleshooting & Optimization

Flutamide Solubility in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with flutamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A1: this compound is practically insoluble in water but is soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions of this compound.[1] Ethanol can also be used.[2]

Q2: I observed precipitation after diluting my this compound stock solution in the cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility dramatically decreases when the solvent changes from organic (DMSO) to aqueous (cell culture medium).

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%.[3][4] High concentrations of DMSO can be toxic to cells.

  • Dilution Method: Add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. This rapid mixing can help to disperse the compound before it has a chance to precipitate. Some researchers recommend pre-spiking the aqueous solution with the final concentration of DMSO before adding the compound stock.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound. However, be cautious as this may affect the stability of media components.

  • Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment and not to store the aqueous solutions for more than a day.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines, especially primary cells, may be affected at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line's viability and function.

Q4: How should I prepare a vehicle control for my this compound experiments?

A4: The vehicle control is crucial for interpreting your results accurately. It should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound in the cell culture medium, but without the this compound. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 276.21 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out 2.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Working Concentrations in Cell Culture Media

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Serial Dilution (Intermediate): It is good practice to perform an intermediate dilution to ensure accurate final concentrations. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to get a 100 µM intermediate solution.

  • Final Dilution: Add 100 µL of the 100 µM intermediate this compound solution to 900 µL of pre-warmed cell culture medium to achieve a final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration in this case will be 0.1%.

  • Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube.

  • Application: Use the freshly prepared this compound-containing medium to treat your cells immediately.

Quantitative Data Summary

SolventSolubility of this compoundReference
WaterPractically insoluble
DMSO~30 mg/mL
Ethanol~30 mg/mL
MethanolFreely soluble
Cell LineIC50 of this compound (48h treatment)Reference
PC317.88 µM
LNCaP14.3 µM
DU14511.44 µM

Visualizations

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

Caption: this compound competitively inhibits androgen binding to the AR.

Experimental Workflow for this compound Treatment in Cell Culture

Flutamide_Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock Prepare 10 mM this compound Stock in DMSO Working Prepare Working Solution in Culture Medium Stock->Working Seed Seed Cells in Culture Plates Vehicle Prepare Vehicle Control (DMSO in Medium) Treat Treat Cells with this compound and Vehicle Control Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays (e.g., Viability, qPCR, Western Blot) Incubate->Assay Data Analyze and Interpret Data Assay->Data

Caption: Workflow for in vitro experiments using this compound.

References

Technical Support Center: Optimizing Flutamide Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flutamide in in vivo mouse studies. The information is designed to assist in optimizing experimental design and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

1. Issue: Higher than expected toxicity or adverse events (e.g., weight loss, lethargy).

  • Question: We are observing significant toxicity in our mouse cohort at our initial this compound dose. What could be the cause and how can we mitigate this?

  • Answer:

    • High Dosage: The administered dose might be too high for the specific mouse strain or model. A study in CYP1A2 knockout mice showed that a dose of 400 mg/kg led to moderate hepatitis when combined with a special diet, while 800 mg/kg for 28 days did not show abnormal elevation of plasma alanine aminotransferase (ALT) in mice on a standard diet.[1] Another study in pregnant mice used 300 mg/kg/day administered orally.[2] It is crucial to start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.

    • Metabolism and Diet: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes like CYP1A2.[1] Liver function can be influenced by the diet and genetic background of the mice. A study demonstrated that an amino acid-deficient diet could exacerbate this compound-induced hepatotoxicity in mice.[1] Ensure your animals are on a standard, nutritionally complete diet.

    • Vehicle Toxicity: The vehicle used to dissolve this compound could be contributing to toxicity. Common vehicles include peanut oil with acetone or propylene glycol.[3] Ensure the vehicle is well-tolerated by the mice at the administered volume and concentration. Consider running a vehicle-only control group to assess its effects.

    • Troubleshooting Steps:

      • Reduce the this compound dosage.

      • Conduct a pilot study with a dose range to determine the MTD.

      • Ensure a standard, balanced diet for the animals.

      • Run a vehicle-only control group to rule out vehicle-induced toxicity.

      • Monitor liver function through blood markers like ALT if toxicity is suspected.

2. Issue: Lack of expected therapeutic efficacy.

  • Question: Our this compound treatment is not producing the expected anti-androgenic effects or tumor growth inhibition. What are the possible reasons?

  • Answer:

    • Insufficient Dosage: The dose of this compound may be too low to achieve effective androgen receptor blockade. In the TRAMP model of prostate cancer, a low dose of 6.6 mg/kg/day administered via subcutaneous pellets was ineffective, whereas a high dose of 33 mg/kg/day significantly delayed tumor development.

    • Administration Route and Frequency: this compound has a relatively short half-life. While some studies suggest that once-daily dosing can be as effective as multiple daily doses in rats, the pharmacokinetics in mice might differ. For subcutaneous injections or oral gavage, the frequency of administration is critical. Time-release pellets can provide continuous exposure and may be more effective.

    • Hormonal Feedback Loop: In gonadally intact male mice, this compound can block androgen receptors, leading to a disruption of the negative feedback loop on the hypothalamus and pituitary gland. This can result in an increase in luteinizing hormone (LH) and consequently, a significant rise in circulating testosterone levels. This surge in testosterone may overcome the competitive antagonism of this compound at the androgen receptor, reducing its efficacy.

    • Troubleshooting Steps:

      • Increase the dose of this compound, guided by MTD studies.

      • Consider alternative administration routes. If using injections, consider increasing the frequency. Time-release pellets can offer a more consistent drug level.

      • In gonadally intact males, consider combining this compound with surgical or chemical castration (e.g., using a GnRH agonist) to prevent the compensatory rise in testosterone.

      • Measure serum testosterone levels to determine if a compensatory increase is occurring.

3. Issue: Vehicle preparation and administration challenges.

  • Question: We are having trouble dissolving this compound and administering it consistently. What are the recommended procedures?

  • Answer:

    • Vehicle Selection: this compound is poorly soluble in water. Common vehicles for subcutaneous injection include propylene glycol or a mixture of peanut oil and acetone (9:1 ratio). For oral gavage, suspension in an appropriate vehicle like corn oil or a solution with excipients may be necessary.

    • Preparation: Ensure the this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified.

    • Administration Technique: For subcutaneous injections, use a needle of appropriate gauge (e.g., 25-27 G) and inject into a skin fold, typically over the back or flank. For oral gavage, use a proper gavage needle and ensure the correct technique to avoid accidental administration into the lungs. The volume should be appropriate for the size of the mouse, generally not exceeding 10 ml/kg.

    • Troubleshooting Steps:

      • Refer to established protocols for vehicle preparation for your chosen administration route.

      • Prepare fresh solutions/suspensions regularly to ensure stability and consistency.

      • Ensure all personnel are properly trained in the chosen administration technique.

      • Consider alternative administration methods like time-release pellets, which bypass the need for frequent vehicle preparation and administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nonsteroidal antiandrogen. It functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding to and activating the receptor. This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that are involved in cell growth and survival.

Q2: What are the common administration routes for this compound in mice?

A2: The most common administration routes for this compound in mouse studies are:

  • Subcutaneous (SC) Injection: this compound dissolved in a suitable vehicle is injected under the skin.

  • Oral Gavage (PO): this compound is administered directly into the stomach using a gavage needle.

  • Time-Release Pellets: Pellets containing this compound are implanted subcutaneously for continuous drug release over a specified period.

Q3: What are typical dosages of this compound used in mouse models of prostate cancer?

A3: Dosages can vary significantly depending on the specific mouse model and administration route. Here are some examples from published studies:

  • Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model:

    • High dose (effective): 33 mg/kg/day via 90-day release subcutaneous pellets.

    • Low dose (ineffective): 6.6 mg/kg/day via 90-day release subcutaneous pellets.

  • LAPC9 Xenograft Model:

    • Time-controlled release pellets were used, though the specific daily dose was not detailed in the abstract.

Q4: Can this compound be used in female mice?

A4: Yes, this compound has been used in female mice in research settings. For instance, a study on the effects of in utero exposure to this compound administered the drug to pregnant mice at a dose of 300 mg/kg/day orally from days 12-18 of gestation. However, it's important to note that this compound is not indicated for use in women clinically and can have significant side effects.

Data Presentation

Table 1: Summary of this compound Dosages in In Vivo Mouse Studies

Mouse ModelAdministration RouteDosageVehicleOutcome/Observation
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)Subcutaneous Time-Release Pellet33 mg/kg/day (90-day release)Not specified in abstractSignificantly delayed tumor appearance.
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)Subcutaneous Time-Release Pellet6.6 mg/kg/day (90-day release)Not specified in abstractNo significant difference from placebo.
Spinal Bulbar Muscular Atrophy (SBMA) ModelsSubcutaneous Time-Release Pellet5 mg/day (21-day release)Not specified in abstractProtected against androgen-dependent toxicity and motor dysfunction.
Pregnant ICR Mice (for developmental studies)Oral Gavage300 mg/kg/daySoybean oilInduced uterus and ovary damage in female offspring.
CYP1A2 Knockout SV129 Mice (toxicity study)Not specified400 mg/kgNot specifiedCaused moderate hepatitis in mice on an amino acid-deficient diet.

Experimental Protocols

1. Protocol for Subcutaneous Administration of this compound using Time-Release Pellets (Adapted from studies in TRAMP and SBMA models)

  • Objective: To achieve sustained systemic delivery of this compound.

  • Materials:

    • This compound time-release pellets (specify dose and release duration, e.g., 100 mg/pellet, 21-day release for a 5 mg/day dose).

    • Anesthetic (e.g., isoflurane).

    • Surgical instruments (scalpel, forceps).

    • Wound closure materials (e.g., wound clips or sutures).

    • Analgesic (e.g., ketoprofen 5 mg/kg SC).

  • Procedure:

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize a small area of skin on the flank or back.

    • Make a small incision (approximately 1 cm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Insert the this compound pellet into the subcutaneous pocket.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesia as per your approved animal care protocol.

    • Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

    • Replace pellets at the end of their release period (e.g., every 21 or 90 days) if long-term treatment is required.

2. Protocol for Oral Gavage of this compound (Adapted from a developmental toxicity study)

  • Objective: To deliver a precise oral dose of this compound.

  • Materials:

    • This compound powder.

    • Vehicle (e.g., soybean oil).

    • Gavage needle (appropriate size for the mouse, e.g., 20-22 gauge).

    • Syringe (appropriate volume).

  • Procedure:

    • Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed before each use.

    • Accurately weigh the mouse to calculate the correct volume for administration (e.g., for a 300 mg/kg dose in a 25g mouse, the dose is 7.5 mg. If the concentration is 75 mg/ml, you would administer 0.1 ml).

    • Restrain the mouse securely to prevent movement.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Flutamide_Mechanism_of_Action cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) + Heat Shock Proteins Testosterone->AR Binds to This compound This compound This compound->AR Competitively Binds & Blocks Androgen Binding No_Transcription Transcription Blocked This compound->No_Transcription Prevents AR-ARE Binding Activated_AR Activated AR AR->Activated_AR Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocates & Binds Gene_Transcription Gene Transcription (Cell Growth & Survival) ARE->Gene_Transcription Initiates Experimental_Workflow_Flutamide_Pellet start Start: Mouse Cohort (e.g., TRAMP model) anesthesia Anesthetize Mouse start->anesthesia surgery Surgical Implantation of This compound Time-Release Pellet anesthesia->surgery recovery Post-operative Care & Analgesia surgery->recovery monitoring Monitor for Tumor Development & Animal Health recovery->monitoring endpoint Endpoint Measurement (e.g., Tumor size, Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic cluster_toxicity_actions Toxicity Troubleshooting cluster_efficacy_actions Efficacy Troubleshooting start Experiment Start observation Observe Outcome start->observation toxicity High Toxicity Observed observation->toxicity Toxicity? no_effect Lack of Efficacy Observed observation->no_effect No Effect? success Expected Outcome observation->success Success? reduce_dose Reduce Dose toxicity->reduce_dose check_vehicle Check Vehicle Toxicity toxicity->check_vehicle check_diet Ensure Standard Diet toxicity->check_diet increase_dose Increase Dose no_effect->increase_dose change_route Change Admin Route/ Frequency no_effect->change_route check_testosterone Measure Testosterone (Consider Castration) no_effect->check_testosterone

References

Technical Support Center: Overcoming Flutamide Resistance in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on flut-amide resistance in prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of flutamide resistance in prostate cancer cell lines?

A1: this compound resistance primarily develops through several key mechanisms:

  • Androgen Receptor (AR) Alterations: Mutations in the AR gene, particularly in the ligand-binding domain (LBD), are a common cause of resistance. For instance, the T877A mutation can convert this compound from an antagonist to an agonist, paradoxically promoting tumor growth in the presence of the drug.[1][2][3] AR gene amplification, leading to overexpression of the receptor, can also sensitize cells to low levels of androgens, thereby bypassing the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive and proliferate despite AR blockade. The PI3K/Akt/mTOR pathway is a frequently observed bypass route.[4][5] Activation of this pathway can promote cell survival and growth independently of AR signaling.

  • Androgen Receptor Splice Variants (AR-Vs): The expression of AR splice variants that lack the LBD can lead to constitutively active receptors that are not targeted by this compound.

  • Induction of Other Hormone Receptors: In some cases, prostate cancer cells can bypass AR blockade by upregulating other steroid hormone receptors, such as the glucocorticoid receptor (GR), which can then drive the expression of genes typically regulated by the AR.

Q2: Which prostate cancer cell lines are most suitable for studying this compound resistance?

A2: The choice of cell line is critical for modeling this compound resistance. Commonly used models include:

  • LNCaP: This is an androgen-sensitive human prostate adenocarcinoma cell line that is often used as a parental line to develop this compound-resistant sublines.

  • This compound-Resistant LNCaP variants (e.g., LN-FLU, LNCaP-AI): These are derived from the parental LNCaP cell line through long-term culture with increasing concentrations of this compound or in an androgen-deprived environment. These cells exhibit resistance to this compound's anti-proliferative effects.

  • C4-2: This cell line was derived from LNCaP cells and is androgen-refractory, making it a useful model for studying advanced, castration-resistant prostate cancer and its response to therapies.

  • PC-3 and DU-145: These are androgen-independent prostate cancer cell lines that can be used as controls or for studying AR-independent mechanisms of resistance.

Q3: What are some promising therapeutic strategies to overcome this compound resistance?

A3: Researchers are exploring several strategies, including:

  • Combination Therapies: Combining this compound with other agents can enhance its efficacy. For example, co-administration with an LHRH agonist (medical castration) is a standard approach. Combining this compound with inhibitors of bypass pathways, such as PI3K/Akt inhibitors, is also a promising strategy.

  • Next-Generation Antiandrogens: Newer antiandrogens like enzalutamide and apalutamide have a higher binding affinity for the AR and may be effective in cases where resistance to first-generation antiandrogens like this compound has developed.

  • Targeting Downstream Effectors: Instead of targeting the AR directly, therapies can be aimed at downstream signaling molecules or cellular processes that are critical for the survival of resistant cells.

  • Sequential Antiandrogen Therapy: Interestingly, some mutations that confer resistance to one antiandrogen may not affect the activity of another. For example, it has been suggested that this compound might be effective as a second-line therapy for refractory prostate cancer previously treated with bicalutamide.

Troubleshooting Guides

This section provides solutions to common experimental problems encountered when studying this compound resistance.

Problem Potential Cause(s) Recommended Solution(s)
No significant difference in cell viability between parental and supposed "resistant" cell lines after this compound treatment in an MTT assay. The resistant cell line may not be truly resistant or may have lost its resistant phenotype.- Confirm the resistance by performing a dose-response curve and calculating the IC50 value. - Ensure the resistant cell line is continuously cultured in the presence of a maintenance dose of this compound. - Verify the expression of resistance markers (e.g., AR mutations, activation of bypass pathways) via Western blot or qPCR.
High background or non-specific bands in a Western blot for Androgen Receptor (AR). - Primary or secondary antibody concentration is too high. - Insufficient washing. - Blocking is inadequate. - Contaminated buffers.- Optimize the antibody concentrations by performing a titration. - Increase the number and duration of wash steps. - Try a different blocking agent (e.g., 5% BSA instead of milk). - Prepare fresh, sterile buffers.
Weak or no signal in a Western blot for AR. - Insufficient protein loading. - Inefficient protein transfer from gel to membrane. - Low antibody concentration or inactive antibody. - Over-washing.- Determine protein concentration using a Bradford or BCA assay and load an adequate amount. - Confirm successful transfer using Ponceau S staining. - Increase the antibody concentration or try a new antibody. - Reduce the duration and number of washing steps.
Inefficient siRNA knockdown of a target gene (e.g., AR, Akt). - Suboptimal siRNA concentration. - Inefficient transfection reagent for the specific cell line. - Degradation of siRNA. - Cells are overgrown or unhealthy.- Perform a dose-response experiment to determine the optimal siRNA concentration. - Test different transfection reagents. - Use fresh, high-quality siRNA. - Ensure cells are in the logarithmic growth phase and have high viability before transfection.
High variability in Caspase-3 activity assay results. - Inconsistent cell numbers between wells. - Incomplete cell lysis. - Pipetting errors. - Bubbles in the wells.- Accurately count cells before seeding. - Ensure complete cell lysis by following the protocol carefully and vortexing/mixing as instructed. - Use calibrated pipettes and be meticulous with pipetting. - Be careful not to introduce bubbles when adding reagents.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance.

Table 1: Example IC50 Values for this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (µM)Reference
LNCaP (Parental)~10-20
LN-FLU (this compound-Resistant)>50

Table 2: Example Changes in Protein Expression in this compound-Resistant Cells

ProteinChange in Expression in Resistant CellsPotential ImplicationReference
Androgen Receptor (AR)DecreasedAndrogen-refractory state
p-AktDecreasedDampened PI3K/Akt signaling
p-mTORDecreasedReduced cell growth and proliferation signaling
Cyclin D1DecreasedProliferative arrest
Bcl-2IncreasedEnhanced anti-apoptotic characteristics

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, LN-FLU)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated prostate cancer cells

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in your cells using the desired treatment (e.g., this compound in combination with another agent).

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge at high speed to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add reaction buffer (containing DTT) to each well.

  • Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.

siRNA-Mediated Gene Knockdown

This protocol describes how to silence the expression of a target gene using small interfering RNA (siRNA).

Materials:

  • Prostate cancer cell lines

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well or 12-well plates

Procedure:

  • Seed cells in a plate so that they are 30-50% confluent at the time of transfection.

  • In one tube, dilute the siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Add the siRNA-transfection reagent complexes to the cells in fresh medium.

  • Incubate the cells for 24-72 hours.

  • After incubation, harvest the cells for downstream analysis (e.g., Western blot or qPCR) to confirm knockdown efficiency.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts in this compound resistance.

G cluster_0 This compound Action and Resistance Mechanisms Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR binds & activates ARE Androgen Response Element (ARE) AR->ARE binds This compound This compound This compound->AR blocks Proliferation Cell Proliferation & Survival ARE->Proliferation promotes Resistance Resistance Mechanisms Resistance->this compound AR_mut AR Mutation (e.g., T877A) AR_mut->this compound converts to agonist AR_amp AR Amplification AR_amp->AR increases Bypass Bypass Pathways (e.g., PI3K/Akt) Bypass->Proliferation activates

Caption: Mechanisms of this compound action and resistance in prostate cancer.

G cluster_1 Experimental Workflow: Developing a this compound-Resistant Cell Line LNCaP Parental LNCaP Cells (Androgen-Sensitive) Culture Continuous Culture with Increasing this compound Concentrations LNCaP->Culture Resistant This compound-Resistant LNCaP (e.g., LN-FLU) Culture->Resistant Validation Validation of Resistance Resistant->Validation MTT MTT Assay (confirm IC50 shift) Validation->MTT WB Western Blot (check resistance markers) Validation->WB Functional Functional Assays (e.g., Apoptosis, Proliferation) Validation->Functional

Caption: Workflow for establishing a this compound-resistant cell line.

G cluster_2 PI3K/Akt Bypass Pathway in this compound Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival & Proliferation Akt->Survival mTOR->Survival This compound This compound AR_block AR Blockade This compound->AR_block AR_block->PI3K upregulates PTEN PTEN PTEN->PI3K inhibits

Caption: Activation of the PI3K/Akt pathway as a this compound resistance mechanism.

References

Technical Support Center: Investigating Flutamide-Induced Hepatotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of flutamide-induced hepatotoxicity in vitro.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Question Possible Cause(s) Troubleshooting Steps
Why am I not observing significant cytotoxicity with this compound treatment in my hepatocyte cell line (e.g., HepG2)? 1. Sub-optimal this compound Concentration: The effective concentration of this compound can vary between cell lines. 2. Short Exposure Time: The toxic effects of this compound may require a longer incubation period to manifest. 3. Low Metabolic Activity of Cell Line: HepG2 cells have lower expression of some cytochrome P450 enzymes compared to primary hepatocytes, which are involved in metabolizing this compound to more toxic compounds.[1] 4. Cell Culture Conditions: Cell density, passage number, and media composition can influence cellular response to toxins.1. Perform a Dose-Response Study: Test a wider range of this compound concentrations (e.g., 10 µM to 1 mM) to determine the EC50 for your specific cell line.[2][3] 2. Extend Incubation Time: Increase the duration of this compound exposure (e.g., 24, 48, 72 hours). 3. Use Metabolically Competent Cells: Consider using primary human or rat hepatocytes, or cell lines with enhanced metabolic capabilities (e.g., HepaRG cells).[4][5] 4. Standardize Culture Conditions: Ensure consistent cell seeding density and use cells within a low passage number range.
My results on oxidative stress markers (e.g., ROS, GSH levels) are highly variable. 1. Assay Timing: The peak of oxidative stress may be transient. 2. Probe Instability: Fluorescent probes for ROS detection can be unstable or prone to auto-oxidation. 3. Inappropriate Assay Conditions: The assay buffer, incubation time, and temperature can affect results.1. Perform a Time-Course Experiment: Measure oxidative stress markers at multiple time points after this compound addition. 2. Use Freshly Prepared Reagents: Prepare fluorescent probes and other reagents immediately before use and protect them from light. 3. Optimize Assay Protocol: Follow the manufacturer's instructions for the specific assay kit and optimize parameters for your experimental setup.
I am unable to detect a significant decrease in mitochondrial membrane potential (MMP). 1. Insensitive Dye: The chosen fluorescent dye for MMP measurement may not be sensitive enough. 2. Early Time Point: Significant MMP collapse might occur later in the apoptotic cascade.1. Select an Appropriate Dye: Use a ratiometric dye (e.g., JC-1) for more robust quantification of MMP changes. 2. Conduct a Time-Course Analysis: Measure MMP at various time points post-treatment.
I suspect reactive metabolite formation is a key mechanism, but how can I assess this in my in vitro model? 1. Lack of Trapping Agent: Reactive metabolites are often unstable and require a trapping agent for detection. 2. Insufficient Metabolic Activation: The in vitro system may lack the necessary enzymes to generate the reactive metabolites.1. Use a Trapping Agent: Include a nucleophilic trapping agent like glutathione (GSH) in the incubation medium and analyze for the formation of this compound-GSH adducts using LC-MS. 2. Utilize Liver Microsomes: Incubate this compound with human liver microsomes (HLMs) and an NADPH-generating system to study metabolism and reactive intermediate formation.

Frequently Asked Questions (FAQs)

Mechanism of Toxicity

Q1: What is the primary proposed mechanism of this compound-induced hepatotoxicity in vitro?

A1: The primary mechanism involves a multi-faceted process centered around oxidative stress and mitochondrial dysfunction. This compound is metabolized by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) in hepatocytes to reactive electrophilic metabolites. These metabolites can covalently bind to cellular proteins and deplete glutathione (GSH) stores, leading to oxidative stress. This compound and its metabolites can also directly target mitochondria, inhibiting complex I of the electron transport chain, which further increases reactive oxygen species (ROS) production, decreases ATP synthesis, and leads to a drop in the mitochondrial membrane potential. This cascade of events can ultimately trigger apoptosis and necrosis of liver cells.

Q2: Does inflammation play a role in this compound's toxicity in vitro?

A2: While in vitro models with pure hepatocyte cultures do not fully recapitulate an inflammatory response, studies have shown that simulating an inflammatory environment can exacerbate this compound's toxicity. The addition of a hydrogen peroxide (H2O2)-generating system to mimic oxidative stress from inflammatory cells increases this compound-induced cytotoxicity and lipid peroxidation in isolated rat hepatocytes. This suggests that pre-existing inflammation in the liver could be a susceptibility factor for this compound-induced hepatotoxicity.

Q3: What is the role of the Nrf2 pathway in this compound-induced hepatotoxicity?

A3: The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Studies have shown that at low concentrations, this compound can induce the expression of Nrf2 and HO-1 as a protective response. However, at higher, more toxic concentrations, this compound can inhibit the Nrf2/HO-1 pathway, leading to increased accumulation of hydrogen peroxide and aggravated mitochondrial dysfunction. Silencing of Nrf2 or HO-1 has been shown to worsen this compound-induced oxidative stress.

Experimental Design

Q4: What are the most suitable in vitro models for studying this compound hepatotoxicity?

A4: The choice of model depends on the specific research question.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and full complement of metabolic enzymes. However, they are limited by availability, cost, and rapid loss of function in standard 2D cultures.

  • Isolated Rat Hepatocytes: A commonly used alternative to PHHs, providing a good model for mechanistic studies, particularly regarding oxidative stress and mitochondrial function.

  • HepaRG Cells: A human hepatoma cell line that can differentiate into hepatocyte-like and biliary-like cells, expressing a wide range of drug-metabolizing enzymes, making them a suitable model for studying metabolism-dependent toxicity.

  • HepG2 Cells: A human hepatoma cell line that is easy to culture but has lower expression of key metabolic enzymes compared to primary hepatocytes. They are useful for initial toxicity screening but may require genetic modification or co-culture systems to better mimic in vivo metabolism.

  • 3D Spheroid Cultures: These models, using primary hepatocytes or cell lines, better recapitulate the in vivo liver microenvironment and maintain cell function for longer periods, making them suitable for chronic toxicity studies.

Q5: What are the key endpoints to measure when assessing this compound-induced hepatotoxicity in vitro?

A5: A multi-parametric approach is recommended:

  • Cytotoxicity: LDH release (necrosis), MTT or resazurin reduction (cell viability).

  • Oxidative Stress: Intracellular ROS levels (e.g., using DCFH-DA), glutathione (GSH) and glutathione disulfide (GSSG) levels, and lipid peroxidation (e.g., MDA levels).

  • Mitochondrial Function: Mitochondrial membrane potential (MMP) (e.g., using JC-1 or TMRM), cellular ATP levels, and oxygen consumption rate (OCR).

  • Apoptosis: Caspase-3/7 activity, Annexin V/PI staining.

  • Metabolism: Formation of this compound metabolites (e.g., 2-hydroxythis compound) and reactive metabolite-GSH adducts via LC-MS.

Quantitative Data Summary

Table 1: Effect of this compound on Cytotoxicity and Mitochondrial Function in HepG2 Cells

This compound Concentration (µM)Cell Viability (% of Control)Mitochondrial Membrane Potential (% of Control)Cellular ATP Level (% of Control)
12.5Not significantly different~85%Not significantly different
25Not significantly different~70%~80%
50~80%~55%~60%
100~60%~40%~45%

Data synthesized from findings reported in. Note: Exact values may vary depending on experimental conditions.

Table 2: Effect of this compound on Oxidative Stress in Isolated Rat Hepatocytes

TreatmentLDH Release (% of Total)Lipid Peroxidation (nmol MDA/mg protein)GSH Levels (% of Control)
Control~5%~0.2100%
This compound (75 µM)~15%~0.4~80%
This compound + H2O2 generating system~40%~0.8~50%

Data synthesized from findings reported in. Note: Exact values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using LDH Release Assay
  • Cell Seeding: Plate hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • This compound Treatment: Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells. Carefully collect a supernatant aliquot from each well for LDH measurement (this represents the released LDH).

  • Cell Lysis: To the remaining cells in the wells, add a lysis buffer (e.g., 1% Triton X-100 in PBS) and incubate for 15-20 minutes to release the total intracellular LDH.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant or cell lysate with the reaction mixture provided in the kit.

  • Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader. Calculate the percentage of LDH release as: (LDH in supernatant / (LDH in supernatant + LDH in lysate)) x 100.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.

  • Probe Loading: Towards the end of the treatment period (e.g., the last 30-60 minutes), remove the treatment medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) at 37°C.

  • Washing: After incubation with the probe, wash the cells twice with warm phosphate-buffered saline (PBS) to remove any excess extracellular probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Express the results as the percentage of fluorescence intensity relative to the vehicle-treated control cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.

  • JC-1 Staining: At the end of the treatment period, remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~535/590 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP. Express the results as a percentage of the control ratio.

Visualizations

Flutamide_Hepatotoxicity_Pathway This compound This compound CYP450 CYP1A2, CYP3A4 This compound->CYP450 Metabolism Mitochondrion Mitochondrion This compound->Mitochondrion Direct Effect ReactiveMetabolites Reactive Electrophilic Metabolites CYP450->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts ComplexI Complex I Inhibition Mitochondrion->ComplexI ROS ↑ ROS Production ComplexI->ROS ATP_Depletion ↓ ATP Production ComplexI->ATP_Depletion OxidativeStress Oxidative Stress ROS->OxidativeStress GSH_Depletion->OxidativeStress MMP_Loss ↓ Mitochondrial Membrane Potential OxidativeStress->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis CellDeath Hepatocyte Death ATP_Depletion->CellDeath Apoptosis->CellDeath ProteinAdducts->CellDeath

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Seed Hepatocytes treatment Treat with this compound (Dose-Response & Time-Course) start->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays cytotoxicity Cytotoxicity (LDH, MTT) endpoint_assays->cytotoxicity oxidative_stress Oxidative Stress (ROS, GSH) endpoint_assays->oxidative_stress mito_function Mitochondrial Function (MMP, ATP) endpoint_assays->mito_function apoptosis Apoptosis (Caspase, Annexin V) endpoint_assays->apoptosis data_analysis Data Analysis cytotoxicity->data_analysis oxidative_stress->data_analysis mito_function->data_analysis apoptosis->data_analysis conclusion Conclusion on Mechanism data_analysis->conclusion

Caption: General experimental workflow for in vitro this compound hepatotoxicity studies.

References

Technical Support Center: Stabilizing Flutamide in Aqueous Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of Flutamide in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound in aqueous solutions for long-term experiments?

A1: The main challenge is this compound's poor aqueous solubility and its instability in aqueous solutions, where it is prone to hydrolysis. This degradation can lead to a decrease in the effective concentration of the active compound over time, potentially impacting experimental results. This compound is significantly more stable in solid form.[1][2]

Q2: What are the main factors that affect this compound's stability in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Degradation is more pronounced under acidic (pH 1.1) and alkaline conditions, as well as at elevated temperatures (22°C and 37°C).[1][2][3] It exhibits maximum stability in a pH range of 3.0-5.0.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For example, a stock solution can be made by dissolving this compound in DMSO to a concentration of 10-100 mM.

Q4: For how long can I store the this compound stock solution?

A4: When stored in a suitable organic solvent like DMSO at -20°C or colder, and protected from light and moisture, this compound stock solutions can be stable for an extended period. However, it is best practice to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Q5: What is the main degradation product of this compound in aqueous solutions?

A5: The primary degradation product of this compound through hydrolysis is 4-Nitro-3-(trifluoromethyl)aniline.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous media. The aqueous solubility of this compound has been exceeded. The final concentration in the aqueous medium is too high.- Prepare a more dilute stock solution in DMSO. - Increase the final volume of the aqueous medium. - Add the this compound stock solution to the medium dropwise while vortexing to ensure rapid mixing. - Consider the use of a solubilizing agent, such as β-cyclodextrin, though this may require validation for your specific experimental system.
Cloudiness or precipitation appears in the cell culture medium after incubation. This compound may be precipitating out of solution over time due to temperature changes or interactions with media components. The pH of the media in a CO2 incubator can also affect stability.- Reduce the final concentration of this compound in your experiment. - For long-term experiments, perform partial or full media changes with freshly prepared this compound solution every 24-48 hours to maintain the desired concentration and minimize the accumulation of degradation products. - Ensure the CO2 level in your incubator is properly calibrated to maintain the target pH of the culture medium.
Loss of expected biological activity over time. This compound is degrading in the aqueous culture medium at 37°C.- Implement a frequent media refreshment schedule (e.g., every 24 hours) with freshly diluted this compound. - Include a positive control with a known stable compound to ensure the experimental system is functioning correctly. - If possible, conduct a time-course experiment to quantify the degradation of this compound under your specific experimental conditions using a suitable analytical method like HPLC.
Unexpected cellular toxicity or off-target effects. The degradation products of this compound may have their own biological activities or cytotoxic effects. This compound itself can induce oxidative stress in vitro.- Confirm the identity and purity of your this compound stock. - Minimize degradation by following the recommended handling and solution preparation protocols. - Consider including a control group treated with the primary degradation product, 4-Nitro-3-(trifluoromethyl)aniline, to assess its specific effects.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterPractically insoluble
EthanolSoluble to 100 mM
DMSOSoluble to 100 mM

Table 2: pH-Dependent Degradation of this compound in Aqueous Solution

pHStabilityFirst-Order Degradation Rate Constant (k)
1.1Clear degradationData not explicitly tabled, but significant degradation observed.
2.0 - 3.0Relatively StableSlower degradation rate
3.0 - 5.0Maximum Stability Lowest degradation rate
> 5.0LabileIncreasing degradation rate with increasing pH
12.5LabileActivation energy for hydrolysis is 52.0 kJ mol⁻¹ in 0.03 M NaOH.

Note: The degradation of this compound follows first-order kinetics.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for Cell Culture Experiments

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed sterile cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium if a large dilution factor is required. This helps to prevent precipitation.

  • Add the final diluted this compound solution to the cell culture plates or flasks dropwise while gently swirling to ensure even distribution.

  • For long-term experiments (greater than 24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general guideline for assessing this compound stability. Specific parameters may need to be optimized for your equipment and experimental conditions.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Methanol (HPLC grade)

  • Phosphate buffer (0.04 M, pH 4.0)

  • This compound standard solutions of known concentrations

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.04 M phosphate buffer (pH 4.0) in a 75:25 (v/v) ratio. Filter and degas the mobile phase.

  • Sample Preparation: At various time points, collect aliquots from your experimental aqueous this compound solution. Dilute the samples as necessary with the mobile phase to fall within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Methanol:Phosphate buffer (pH 4.0) (75:25, v/v)

    • Flow Rate: 1.0 mL/min (example, adjust as needed)

    • Detection: UV at 240 nm

    • Injection Volume: 20 µL (example, adjust as needed)

  • Analysis:

    • Generate a standard curve using this compound solutions of known concentrations.

    • Inject the experimental samples and determine the peak area for this compound.

    • Calculate the concentration of this compound in your samples by comparing the peak areas to the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Flutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds (Blocked by this compound) This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 OH_this compound 2-Hydroxythis compound (Active Metabolite) OH_this compound->AR Competitively Binds & Inhibits Testosterone Binding CYP1A2->OH_this compound Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Regulates

Caption: this compound's Mechanism of Action on the Androgen Receptor Signaling Pathway.

Flutamide_Degradation_Workflow This compound This compound (C₁₁H₁₁F₃N₂O₃) Hydrolysis Hydrolysis (e.g., in aqueous media) This compound->Hydrolysis Degradation_Product 4-Nitro-3-(trifluoromethyl)aniline (Primary Degradation Product) Hydrolysis->Degradation_Product Loss_of_Activity Loss of Anti-androgenic Activity Degradation_Product->Loss_of_Activity

Caption: Primary Degradation Pathway of this compound in Aqueous Solutions.

Troubleshooting_Logic Start Precipitate Observed in This compound Working Solution? Immediate Immediately upon dilution? Start->Immediate Yes Delayed After incubation (e.g., 24h)? Start->Delayed No Solution1 Solution: 1. Lower final concentration. 2. Use slower, dropwise addition with mixing. 3. Prepare a more dilute stock solution. Immediate->Solution1 Solution2 Solution: 1. Refresh media with fresh this compound every 24-48h. 2. Ensure incubator pH/CO2 is stable. 3. Lower final concentration. Delayed->Solution2

Caption: Troubleshooting Precipitation of this compound in Experiments.

References

Troubleshooting Flutamide degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flutamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental setups involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in aqueous solutions. What should I do?

A1: this compound is sparingly soluble in aqueous solutions. To improve solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution.[1] The solubility in these organic solvents is approximately 30 mg/mL.[1] For your experiments, you can then dilute this stock solution into your aqueous buffer or cell culture medium. When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is low, as it may have physiological effects.[1] We do not recommend storing aqueous solutions of this compound for more than one day.[1]

Q2: I am observing a rapid loss of this compound in my cell culture medium. What could be the cause?

A2: this compound can be unstable in aqueous solutions, and its degradation is influenced by pH and temperature.[2] this compound is labile to degradation in buffered, acidic, and alkaline solutions. It exhibits maximum stability in a pH range of 3.0-5.0. If your cell culture medium has a physiological pH (around 7.4), this could contribute to its degradation. Additionally, this compound is metabolized by cells, particularly liver cells, which contain cytochrome P450 enzymes like CYP1A2 and CYP3A4 that convert this compound to its active metabolite, 2-hydroxythis compound, and other byproducts.

Q3: How should I prepare and store my this compound stock solutions?

A3: For stock solutions, dissolve this compound in a suitable organic solvent like DMSO, ethanol, or DMF to a concentration of up to 30 mg/mL. It is recommended to purge the solvent with an inert gas before dissolving the compound. Store the stock solution at -20°C for long-term stability (up to 3 years in powder form, and 1 month in solvent at -20°C or 1 year at -80°C in solvent). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.

Q4: What are the common degradation products of this compound and how can I detect them?

A4: The most common degradation product of this compound in aqueous solutions is 4-nitro-3-(trifluoromethyl)aniline, which results from the hydrolysis of the amide bond. Other degradation can occur under stress conditions such as exposure to strong acids, bases, or light. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used to separate and quantify this compound and its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be employed for the identification of unknown impurities and degradation products.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: this compound Degradation.

    • Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. Minimize the time the compound is in the incubator before and during the assay. Consider the pH of your medium, as this compound is more stable at a lower pH.

  • Possible Cause 2: Cellular Metabolism.

    • Solution: Be aware that cells, especially hepatocytes, will metabolize this compound. This can lead to a decrease in the parent compound concentration over time and an increase in the concentration of metabolites like 2-hydroxythis compound, which is also active. Factor this into your experimental design and interpretation of results.

  • Possible Cause 3: Interaction with Serum Proteins.

    • Solution: If using serum-containing media, be aware that this compound binds to serum albumin. This can affect the free concentration of the drug available to the cells. Consider using serum-free media or conducting protein binding studies to determine the unbound fraction.

Problem 2: Suspected contamination or degradation of solid this compound.

  • Possible Cause 1: Improper Storage.

    • Solution: this compound powder should be stored at room temperature and is stable for at least 4 years under these conditions. Ensure the container is tightly sealed to prevent moisture absorption.

  • Possible Cause 2: Exposure to Light.

    • Solution: While this compound is relatively stable in solid form, prolonged exposure to light should be avoided. Store the compound in a dark, dry place.

  • Possible Cause 3: Chemical Impurities.

    • Solution: If you suspect impurities in your solid this compound, you can assess its purity using techniques like HPLC. The certificate of analysis from the supplier should also provide information on the purity.

Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration
DMSO~30 mg/mL, 27.62 mg/mL (100 mM)
Ethanol~30 mg/mL, 27.62 mg/mL (100 mM)
Dimethylformamide (DMF)~30 mg/mL
Aqueous SolutionsSparingly soluble

Table 2: Stability of this compound in Solution

ConditionObservationReference
Aqueous solution, pH 1.1, 22°C or 37°CClear degradation over 12 days
Aqueous solution, pH 3.0-5.0Maximum stability
Buffered, acidic, and alkaline solutionsLabile to degradation
Aqueous solution with NaClPresence of sodium chloride prevents degradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of this compound by HPLC

This protocol is a general guideline based on common HPLC methods for this compound analysis.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.04 M, pH 4.0) in a ratio of approximately 75:25 (v/v). The exact ratio may need optimization depending on the specific column and system.

  • Detection: Set the UV detector to a wavelength of 240 nm.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of this compound in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Prepare your experimental samples by diluting them in the mobile phase to a concentration within the range of your standard curve.

    • Inject the samples onto the HPLC system.

    • Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.

Visualizations

Flutamide_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (Cytoplasmic) Testosterone->AR Binds to Complex Testosterone-AR Complex AR->Complex This compound This compound This compound->AR Competitively Inhibits Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (DNA) Gene_Expression Gene Transcription & Prostate Cell Growth ARE->Gene_Expression Activates Block Blockade

Caption: this compound's mechanism as an androgen receptor antagonist.

Experimental_Workflow General Experimental Workflow with this compound Prep_Stock 1. Prepare this compound Stock Solution (in DMSO) Prep_Working 3. Prepare Working Solution (Dilute stock in media) Prep_Stock->Prep_Working Prep_Cells 2. Seed Cells for Experiment Treatment 4. Treat Cells with This compound Solution Prep_Cells->Treatment Prep_Working->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation Assay 6. Perform Assay (e.g., Viability, Gene Expression) Incubation->Assay Analysis 7. Data Analysis Assay->Analysis

Caption: A typical workflow for in vitro experiments using this compound.

Troubleshooting_Degradation Troubleshooting this compound Degradation Start Inconsistent Experimental Results Check_Prep Check Solution Preparation Start->Check_Prep Check_Storage Check Stock Solution Storage Start->Check_Storage Check_pH Check pH of Aqueous Medium Start->Check_pH Check_Time Check Incubation Time Start->Check_Time Fresh_Sol Use Freshly Prepared Solutions Check_Prep->Fresh_Sol Correct_Storage Store Aliquots at -80°C, Avoid Freeze-Thaw Check_Storage->Correct_Storage Adjust_pH Buffer to pH 3-5 if possible Check_pH->Adjust_pH Minimize_Time Minimize Time in Aqueous Solution Check_Time->Minimize_Time

Caption: A logical guide to troubleshooting this compound degradation issues.

References

Flutamide dose-response curve optimization for high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Flutamide dose-response curves in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nonsteroidal anti-androgen. It functions as a competitive antagonist of the androgen receptor (AR), binding to the receptor to prevent the action of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This inhibition of androgen signaling can block the growth of androgen-dependent cancer cells. Its active metabolite, 2-hydroxythis compound, also contributes significantly to this antagonistic activity.

Q2: Which cell lines are suitable for this compound dose-response assays?

The choice of cell line depends on the specific research question.

  • Androgen-dependent prostate cancer: LNCaP and VCaP cells are commonly used as they express the androgen receptor and their proliferation is androgen-sensitive.

  • Androgen-independent prostate cancer: PC-3 and DU-145 cells are often used. While considered androgen-independent, some studies investigate this compound's effects on these cells, which may be AR-independent.[3]

  • Other cancer types: Cell lines like MDA-MB-453 (breast cancer), which also express the androgen receptor, can be used to study this compound's effects outside of prostate cancer.

Q3: What is a typical IC50 or EC50 value for this compound?

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary depending on the cell line, assay type, and experimental conditions such as incubation time. Below is a summary of reported IC50 values.

Data Presentation: this compound IC50 Values

Cell LineAssay TypeIncubation TimeReported IC50 (µM)
LNCaPMTT Assay48 hours14.3[4]
LNCaPMTT Assay48 hours12[5]
PC-3MTT Assay48 hours17.88
PC-3MTT Assay48 hours20
DU-145MTT Assay48 hours11.44

Q4: How does serum in the culture medium affect this compound assays?

Fetal bovine serum (FBS) contains endogenous androgens that can activate the androgen receptor and compete with this compound, potentially leading to an underestimation of its potency (a higher apparent IC50). For androgen-dependent assays, it is recommended to use charcoal-stripped FBS (CS-FBS) to remove steroid hormones. Alternatively, a serum-free medium can be used as a more defined alternative.

Troubleshooting Guides

Problem 1: High variability between replicate wells or inconsistent dose-response curves.

  • Possible Cause: Edge Effects

    • Explanation: Wells on the perimeter of a microplate (especially 96- and 384-well plates) are more susceptible to evaporation and temperature fluctuations than the inner wells. This can lead to changes in reagent concentrations and affect cell viability, resulting in the "edge effect."

    • Solution:

      • Plate Sealing: Use low-evaporation lids or adhesive plate seals (breathable for cell-based assays) to minimize evaporation.

      • Well Hydration: Fill the outer wells with sterile water or PBS to create a humidity barrier. Do not use these wells for experimental data.

      • Incubation: Allow plates to equilibrate to room temperature for 1-2 hours before placing them in the incubator to ensure uniform cell settling.

      • Data Analysis: If an edge effect is suspected, analyze the plate map data to see if the variability is localized to the outer wells.

  • Possible Cause: Inconsistent Cell Seeding

    • Explanation: An uneven distribution of cells across the plate will lead to variability in the assay signal.

    • Solution:

      • Cell Suspension: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating sets.

      • Seeding Density: Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in a logarithmic growth phase during the experiment.

Problem 2: Non-monotonic (e.g., U-shaped or bell-shaped) dose-response curve.

  • Possible Cause: Compound Cytotoxicity at High Concentrations

    • Explanation: At high concentrations, this compound or its solvent (like DMSO) may induce cytotoxicity that is independent of its AR-antagonist activity. This can cause a sharp drop-off in cell viability that doesn't fit a standard sigmoidal curve.

    • Solution:

      • Parallel Viability Assay: Run a parallel cytotoxicity assay in an AR-negative cell line or under conditions where the AR pathway is not active to distinguish between AR-mediated effects and general toxicity.

      • Concentration Range: Adjust the concentration range of this compound to focus on the antagonistic effects and avoid overtly toxic concentrations.

      • Data Modeling: Use a dose-response model that can account for biphasic responses if this is a consistent and reproducible finding.

  • Possible Cause: Assay Interference

    • Explanation: The compound may interfere with the assay's detection method (e.g., inhibiting luciferase in a reporter assay or having inherent fluorescence).

    • Solution:

      • Counter-screen: Perform a counter-screen without cells or with lysed cells to check for direct effects of the compound on the assay reagents.

Problem 3: No response or a very weak response to this compound.

  • Possible Cause: Low Androgen Receptor Expression

    • Explanation: The cell line used may have low or no functional androgen receptor expression.

    • Solution:

      • Cell Line Validation: Confirm AR expression in your cell line using RT-PCR or Western blot.

      • Use Appropriate Cell Line: Switch to a cell line known to have robust AR expression and androgen-dependent signaling, such as LNCaP.

  • Possible Cause: Insufficient Agonist Stimulation

    • Explanation: In a competitive antagonist assay, the concentration of the androgen agonist (e.g., DHT) may be too low to elicit a strong enough signal to be effectively inhibited.

    • Solution:

      • Agonist Dose-Response: First, perform a dose-response curve for your agonist (e.g., DHT or R1881) to determine its EC50 and EC80 concentrations.

      • Optimize Agonist Concentration: For the antagonist assay, use the agonist at a concentration of its EC50 to EC80 to ensure a sufficient dynamic range for detecting inhibition.

Mandatory Visualizations

Signaling Pathway

Flutamide_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP This compound This compound This compound->AR Competes with Testosterone/DHT This compound->AR_dimer Prevents stable dimerization & DNA binding AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Block Transcription Blocked AR_dimer->Block Gene Target Gene Transcription ARE->Gene Initiates HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells in 384-well plate B 2. Incubate (e.g., 24h) A->B D 4. Add agonist (e.g., DHT) & this compound to wells B->D Add compounds to cells C 3. Prepare this compound serial dilutions C->D E 5. Incubate (e.g., 48-72h) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo) E->F G 7. Incubate & Read (Luminescence) F->G H 8. Normalize Data (to controls) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

References

Technical Support Center: Mitigating Flutamide-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the mitigation of side effects associated with flutamide administration in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound observed in animal models?

This compound, a non-steroidal anti-androgen, is primarily associated with two categories of side effects in animal models: hepatotoxicity and reproductive toxicity.

  • Hepatotoxicity: Liver injury is a significant concern and has been documented in various models, including rats and mice.[1][2][3][4] It can range from asymptomatic increases in liver enzymes to severe hepatocellular necrosis.[5] this compound is so effective at inducing liver damage via oxidative stress that it is sometimes used as a model compound for this purpose in experimental designs. The mechanism is believed to involve oxidative stress and the formation of reactive metabolites.

  • Reproductive Toxicity: As an anti-androgen, this compound directly impacts the male reproductive system. Observed effects in rats, mice, and dogs include decreased weight of accessory sex glands (prostate, seminal vesicles), testicular atrophy, and impaired spermatogenesis. In female rats, high doses can lead to a prolongation of the estrous cycle. Intrauterine exposure in mice can also damage the uterus and ovaries of female offspring.

Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?

The primary mechanism of this compound-induced hepatotoxicity is multifactorial, involving metabolic bioactivation, oxidative stress, and inflammation.

  • Metabolic Activation: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (like CYP1A2), into metabolites, including an active form, 2-hydroxythis compound, and potentially reactive intermediates.

  • Oxidative Stress: this compound administration leads to the generation of reactive oxygen species (ROS). This creates an imbalance in the cell's redox state, leading to:

    • Lipid Peroxidation: Damage to cell membranes, measured by markers like malondialdehyde (MDA).

    • Depletion of Antioxidants: A reduction in natural antioxidant defenses, such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).

  • Inflammation: The oxidative stress can trigger an inflammatory response, characterized by an increase in pro-inflammatory cytokines like TNF-α and IL-6.

G This compound This compound Administration Metabolism Hepatic Metabolism (e.g., CYP1A2) This compound->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH_Depletion ↓ Glutathione (GSH) & Antioxidant Enzymes OxidativeStress->GSH_Depletion LPO ↑ Lipid Peroxidation (MDA) OxidativeStress->LPO Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) OxidativeStress->Inflammation HepatocyteInjury Hepatocyte Injury & Necrosis GSH_Depletion->HepatocyteInjury LPO->HepatocyteInjury Inflammation->HepatocyteInjury

Caption: Signaling pathway of this compound-induced hepatotoxicity.
Q3: How can I design an experiment to test a mitigating agent for this compound-induced hepatotoxicity in rats?

A common experimental design involves four groups to properly assess the effects of the mitigating agent. This workflow ensures that the observed effects can be attributed to the correct substance.

G Start Start: Animal Acclimatization Grouping Randomized Grouping (n=10 per group) Start->Grouping Group1 Group 1: Control (Vehicle) Grouping->Group1 Group2 Group 2: This compound Only Grouping->Group2 Group3 Group 3: This compound + Mitigating Agent Grouping->Group3 Group4 Group 4: Mitigating Agent Only Grouping->Group4 Dosing Daily Dosing Regimen (e.g., 28-60 days) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Endpoints Endpoint Analysis Dosing->Endpoints Biochem Serum Biochemical Analysis (ALT, AST, Bilirubin) Endpoints->Biochem Tissue Liver Tissue Homogenate (MDA, GSH, SOD, CAT) Endpoints->Tissue Histo Histopathology (H&E Staining) Endpoints->Histo IHC Immunohistochemistry (iNOS, COX-2) Endpoints->IHC End End: Data Comparison & Conclusion Biochem->End Tissue->End Histo->End IHC->End

Caption: Experimental workflow for a mitigation study.
Q4: What are the standard protocols for inducing this compound toxicity and administering mitigating agents?

Protocols vary, but several published studies provide a reliable starting point. Always ensure the vehicle for this compound (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

ParameterThis compound Induction ProtocolMitigating Agent ProtocolAnimal ModelReference
Dosage 100 mg/kg/daySophorin (Rutin): 100 mg/kg/dayWistar Rats
Administration Oral gavageOral gavageWistar Rats
Duration 4 weeks4 weeksWistar Rats
Vehicle 0.5% Carboxymethyl Cellulose (CMC)Purified waterWistar Rats
Dosage 100 mg/kg/dayMorin: Dose not specified in abstractMale Wistar Rats
Administration Oral gavageCo-administration or pre-treatmentMale Wistar Rats
Duration 4 weeks4 weeksMale Wistar Rats
Vehicle Carboxymethyl Cellulose (CMC)Not specified in abstractMale Wistar Rats
Dosage 10, 100, or 300 mg/kg/dayLycopene: 10 mg/kg/dayMale Wistar Albino Rats
Administration Not specifiedNot specifiedMale Wistar Albino Rats
Duration 60 days60 daysMale Wistar Albino Rats
Vehicle Not specifiedNot specifiedMale Wistar Albino Rats
Q5: What biochemical and histological markers should I measure to assess hepatotoxicity and the efficacy of a mitigating agent?

A comprehensive panel of markers is essential for a thorough assessment. This includes markers of liver damage, oxidative stress, and inflammation.

Biochemical Markers:

CategoryMarkerExpected Change with this compoundExpected Change with Mitigating Agent
Liver Damage Alanine Aminotransferase (ALT)▲ Increase▼ Decrease
Aspartate Aminotransferase (AST)▲ Increase▼ Decrease
Alkaline Phosphatase (ALP)▲ Increase▼ Decrease
Total Bilirubin (TB)▲ Increase▼ Decrease
Lipid Peroxidation Malondialdehyde (MDA)▲ Increase▼ Decrease
Antioxidant Status Reduced Glutathione (GSH)▼ Decrease▲ Increase
Superoxide Dismutase (SOD)▼ Decrease▲ Increase
Catalase (CAT)▼ Decrease▲ Increase
Inflammation Tumor Necrosis Factor-alpha (TNF-α)▲ Increase▼ Decrease
Interleukin-6 (IL-6)▲ Increase▼ Decrease

Data compiled from references.

Histological & Immunohistochemical Markers:

  • Histopathology (H&E Stain): Examine liver sections for signs of injury such as hepatocellular necrosis, inflammatory cell infiltration, and disruption of normal liver architecture. Successful mitigation should show a restoration of the typical liver histology.

  • Immunohistochemistry (IHC): Assess the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound treatment increases the expression of these proteins, while effective mitigating agents decrease their expression.

Q6: What are the key reproductive toxicities of this compound in male animal models, and how can they be assessed?

This compound's anti-androgenic action directly affects male reproductive organs by blocking androgen receptors.

  • Organ Weight Reduction: A sensitive and reliable endpoint is the significant decrease in the weight of androgen-dependent accessory sex glands, including the prostate and seminal vesicles. A decrease in epididymal weight is also observed.

  • Histopathological Changes:

    • Testis: Seminiferous tubular atrophy, degeneration, and impaired spermatogenesis are common findings. Ultrastructural changes, such as deformed acrosomes and nuclei of spermatids, can also be observed.

    • Prostate: Atrophy of the prostate gland is a consistent finding.

  • Hormonal Changes: this compound blocks the negative feedback of testosterone on the hypothalamo-pituitary axis. This leads to a compensatory increase in luteinizing hormone (LH) and, consequently, elevated serum testosterone and estradiol levels.

  • Fertility: Studies in rats have shown that this compound treatment can decrease fertility, likely due to the combined effects of impaired spermatogenesis and dysfunction of accessory sex organs.

G This compound This compound AR_Block Blocks Androgen Receptors (AR) in Target Tissues This compound->AR_Block Feedback_Block Blocks Negative Feedback in Hypothalamus/Pituitary This compound->Feedback_Block Prostate Prostate & Accessory Glands AR_Block->Prostate Testis Testis AR_Block->Testis Pituitary Pituitary Gland Feedback_Block->Pituitary Atrophy ↓ Weight & Atrophy Prostate->Atrophy Spermatogenesis Impaired Spermatogenesis Testis->Spermatogenesis Testosterone ↑ Testosterone Testis->Testosterone LH ↑ Luteinizing Hormone (LH) Pituitary->LH LH->Testis Stimulates Leydig Cells

Caption: Logical relationships in this compound's reproductive effects.
Q7: Are there strategies to mitigate the reproductive side effects of this compound?

Mitigation strategies for reproductive toxicity are less studied than those for hepatotoxicity. The primary approach suggested by current research is dose reduction. Combining this compound with other agents may allow for a lower, yet still effective, dose, thereby reducing side effects. For instance, an in-vitro study suggested that combining this compound with selenium nanoparticles could potentially reduce the required dosage of this compound and its associated adverse effects. Further in-vivo studies in animal models are needed to validate this approach for mitigating reproductive toxicity.

References

Technical Support Center: Best Practices for Long-Term Flutamide Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the long-term administration of Flutamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockade inhibits the transcription of androgen-responsive genes that promote the growth and survival of prostate cancer cells.[1][3] this compound itself is a prodrug that is metabolized in the liver to its more active form, 2-hydroxythis compound.[3]

Q2: What is a suitable starting concentration for this compound in cell culture?

The optimal concentration of this compound depends on the cell line and the specific experimental goals. For short-term experiments (up to 72 hours), concentrations ranging from 5 µM to 100 µM have been used in various cancer cell lines. For long-term experiments, particularly those aimed at developing drug resistance, it is common to start with a sub-lethal concentration and gradually increase it over time. It is highly recommended to perform a dose-response curve (e.g., using an MTT or similar cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line before initiating long-term studies.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is soluble in organic solvents such as ethanol, DMSO, acetone, and methanol. For cell culture applications, it is typically dissolved in DMSO to create a concentrated stock solution. It is advisable to prepare small aliquots of the stock solution and store them at -20°C to minimize freeze-thaw cycles. When preparing the final working concentration in cell culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

This compound's stability in aqueous solutions can be influenced by pH and temperature. Studies have shown that this compound can degrade in aqueous solutions at 37°C, especially under acidic pH conditions. To maintain a consistent effective concentration during long-term experiments, it is crucial to change the medium with freshly prepared this compound regularly, typically every 2-3 days.

Q5: What are the expected morphological changes in cells during long-term this compound treatment?

During long-term treatment, cells may exhibit various morphological changes. Initially, you might observe a decrease in cell proliferation. In some cases, cells may appear enlarged or flattened. As cells adapt and potentially develop resistance, they might revert to a more normal morphology or even exhibit characteristics of cancer stem cells. It is important to regularly monitor and document cell morphology using microscopy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Decreased or inconsistent effect of this compound over time. 1. Degradation of this compound: this compound can degrade in cell culture medium at 37°C.2. Development of cellular resistance: Prolonged exposure can lead to the selection of resistant cell populations.3. Suboptimal initial concentration: The starting concentration may be too low to exert a sustained effect.1. Increase media change frequency: Replace the medium with fresh this compound-containing medium every 48-72 hours.2. Confirm resistance: Perform a cell viability assay to compare the IC50 of the long-term treated cells to the parental cell line. Consider increasing the this compound concentration in a stepwise manner if resistance is confirmed.3. Re-evaluate dose-response: Perform a new dose-response curve to determine the optimal concentration for your long-term experiment.
Excessive cytotoxicity or cell death in long-term cultures. 1. This compound concentration is too high: The concentration that is effective in short-term assays may be too toxic for long-term exposure.2. Accumulation of cellular stress and genomic instability: Continuous inhibition of androgen signaling can lead to secondary off-target effects.1. Lower the this compound concentration: Reduce the concentration to a level that maintains a biological effect while allowing for cell survival.2. Consider a pulsed treatment: Treat cells with this compound for a specific duration, followed by a recovery period in drug-free medium.
Slow cell growth or cell cycle arrest. 1. On-target effect of this compound: this compound is expected to inhibit the proliferation of androgen-sensitive cells.2. Nutrient depletion in the medium: Long-term cultures require consistent nutrient supply.1. Monitor proliferation: Use assays like BrdU incorporation or cell counting to quantify the growth rate. This may be an expected outcome of the treatment.2. Maintain a regular media change schedule: Ensure that the medium is refreshed every 2-3 days to provide adequate nutrients.
Contamination of cultures. 1. Breach in aseptic technique: Long-term experiments have a higher risk of contamination due to frequent handling.1. Strict aseptic technique: Always work in a certified biological safety cabinet and use sterile reagents and equipment.2. Regularly inspect cultures: Visually inspect cultures for any signs of microbial growth. Consider periodic testing for mycoplasma.
Detachment of adherent cells. 1. Cell stress or death: High concentrations of this compound or prolonged treatment can induce apoptosis, leading to detachment.2. Sub-optimal culture conditions: The culture surface may not be suitable for long-term attachment.1. Assess cell viability: Use assays like trypan blue exclusion or Annexin V staining to determine the extent of cell death.2. Use coated cultureware: Consider coating plates with extracellular matrix proteins like collagen or fibronectin to enhance cell attachment.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines (48-hour treatment)

Cell LineIC50 (µM)Reference
PC317.88
LNCaP14.3
DU14511.44

Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to determine the IC50 for your specific cell line and conditions.

Experimental Protocols

Protocol 1: Long-Term this compound Treatment for the Development of Resistant Cell Lines

This protocol describes a general method for generating this compound-resistant cancer cell lines through continuous, stepwise dose escalation.

Materials:

  • Parental cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks/plates

  • Standard cell culture equipment

Methodology:

  • Initial Seeding: Seed the parental cells at a low density to allow for long-term growth.

  • Starting Concentration: Begin by treating the cells with a low concentration of this compound, typically around the IC10 or IC20, which should be determined from a prior dose-response experiment.

  • Stepwise Dose Escalation:

    • Culture the cells in the presence of the starting concentration of this compound, changing the medium with fresh drug every 2-3 days.

    • Monitor the cells for growth. Once the cells have adapted and are proliferating steadily (this may take several weeks to months), subculture them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

    • Repeat this process of adaptation and dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Characterization of Resistant Cells:

    • Once a resistant cell line is established, characterize its phenotype.

    • Determine the new IC50 for this compound and compare it to the parental cell line.

    • Assess changes in the expression of the androgen receptor and other relevant proteins by Western blot or qPCR.

    • Cryopreserve the resistant cells at different passages.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

  • Cells to be tested

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_Androgen AR-Androgen Complex AR->AR_Androgen Dimerization HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Competitively Binds (Inhibition) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: this compound's Mechanism of Action on the Androgen Receptor Signaling Pathway.

Experimental_Workflow start Start: Parental Cell Line dose_response Determine IC50 (e.g., MTT Assay) start->dose_response start_treatment Start Long-Term Treatment (Low this compound Conc.) dose_response->start_treatment monitor_growth Monitor Cell Growth & Morphology start_treatment->monitor_growth media_change Change Medium with Fresh this compound (2-3 days) monitor_growth->media_change adapted Cells Adapted? media_change->adapted adapted->monitor_growth No increase_dose Increase this compound Concentration adapted->increase_dose Yes characterize Characterize Resistant Cell Line adapted->characterize Resistance Achieved increase_dose->monitor_growth end End: Resistant Cell Line characterize->end

Caption: Workflow for Generating this compound-Resistant Cell Lines.

Troubleshooting_Logic cluster_solutions Potential Solutions start Issue Encountered in Long-Term Culture issue_type What is the primary issue? start->issue_type sol_media Increase media change frequency issue_type->sol_media Inconsistent drug effect sol_conc Adjust this compound concentration issue_type->sol_conc High cell death sol_viability Assess cell viability (e.g., Trypan Blue) issue_type->sol_viability Slow growth/detachment sol_aseptic Review aseptic technique issue_type->sol_aseptic Contamination

References

Technical Support Center: Flutamide Efficacy and Variability in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in Flutamide efficacy across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show different IC50 values in various prostate cancer cell lines?

A1: The variability in this compound's IC50 values across different cell lines is primarily attributed to the status and characteristics of the Androgen Receptor (AR). Key factors include:

  • AR Expression Levels: Cell lines with higher AR expression, such as LNCaP, are generally more sensitive to AR antagonists like this compound. In contrast, cell lines like PC-3 and DU-145 are reported to have very low to negligible AR expression, rendering them less responsive to this compound's primary mechanism of action.[1][2]

  • AR Mutations: The presence of mutations in the AR gene can significantly alter the response to this compound. For instance, the LNCaP cell line harbors a T877A mutation in the AR ligand-binding domain.[3] This mutation can paradoxically convert this compound from an antagonist to an agonist, meaning it can promote rather than inhibit AR activity under certain conditions.[4]

  • Metabolism of this compound: this compound is a prodrug that is metabolized into its more active form, hydroxythis compound. The metabolic capacity of different cell lines can vary, potentially affecting the intracellular concentration of the active compound.

Q2: What is the general mechanism of action of this compound?

A2: this compound is a nonsteroidal antiandrogen. Its primary mechanism involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the Androgen Receptor. This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes, which are involved in prostate cancer cell growth and survival.

Q3: Can this compound be effective in AR-negative cell lines like PC-3 and DU-145?

A3: While the primary target of this compound is the Androgen Receptor, some studies have shown cytotoxic effects in AR-negative or low-AR expressing cell lines, albeit at higher concentrations. This suggests that at high doses, this compound may exert off-target effects or influence other signaling pathways independent of the AR. However, the efficacy is generally much lower compared to AR-positive, androgen-sensitive cell lines.

Q4: What is the significance of the T877A mutation in the LNCaP cell line in the context of this compound treatment?

A4: The T877A mutation in the ligand-binding domain of the Androgen Receptor in LNCaP cells is a critical factor in determining the response to this compound. This mutation can alter the receptor's conformation upon binding to antiandrogens. As a result, this compound and its active metabolite, hydroxythis compound, can act as agonists, paradoxically stimulating AR-mediated gene transcription and promoting cell growth. This is a crucial consideration when interpreting data from experiments using LNCaP cells and this compound.

Troubleshooting Guide

Problem 1: High variability in cell viability results between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.

  • Recommended Solution:

    • Ensure a homogenous single-cell suspension before and during plating.

    • Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.

    • Calibrate pipettes regularly and use fresh tips for each replicate.

Problem 2: The dose-response curve is not sigmoidal or is inconsistent.

  • Possible Cause: Incorrect drug dilutions, drug instability, or inappropriate assay incubation time.

  • Recommended Solution:

    • Prepare fresh serial dilutions for each experiment and verify the stock solution concentration.

    • Check the stability of this compound in your specific cell culture medium and incubation conditions.

    • Optimize the incubation time with the drug; the effect may be time-dependent.

Problem 3: No significant decrease in cell viability is observed, even at high this compound concentrations.

  • Possible Cause: The cell line is resistant to this compound, insufficient incubation time, or the drug is being inactivated.

  • Recommended Solution:

    • Confirm the AR status of your cell line. If it is AR-negative or known to be resistant, consider using a different cell line.

    • Perform a time-course experiment to determine if a longer exposure time is required.

    • Consider if components in the serum of your culture medium could be binding to and inactivating this compound. If feasible for your cell line, consider reducing the serum concentration.

Problem 4: Vehicle control (e.g., DMSO-treated) wells show significant cell death.

  • Possible Cause: The concentration of the vehicle is toxic to the cells.

  • Recommended Solution:

    • Ensure the final concentration of the vehicle is non-toxic to your cells. For DMSO, this is typically below 0.5%.

    • Run a vehicle toxicity control experiment to determine the maximum tolerated concentration.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines (48-hour treatment)

Cell LineAndrogen Receptor StatusT877A MutationIC50 Value (µM)
LNCaPPositivePresent~14.3
DU-145Low/NegativeAbsent~11.44
PC-3NegativeAbsent~17.88

Data compiled from a study by Redman et al. (2025).

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • After the incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol is for differentiating between viable, apoptotic, and necrotic cells after this compound treatment.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot for Androgen Receptor

This protocol outlines the detection of Androgen Receptor protein levels in cell lysates.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Quantify the protein concentration of cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Androgen Receptor antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR for PSA mRNA

This protocol is for measuring the expression of Prostate-Specific Antigen (PSA), a downstream target of the Androgen Receptor.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PSA and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative expression of PSA mRNA, normalized to the housekeeping gene.

Visualizations

Flutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds AR_Androgen AR-Androgen Complex This compound This compound This compound->AR binds & blocks ARE Androgen Response Element (ARE) AR_Androgen->ARE binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth promotes Experimental_Workflow start Start cell_culture Cell Culture (e.g., LNCaP, PC-3) start->cell_culture treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot for AR) treatment->protein_analysis gene_expression Gene Expression (qPCR for PSA) treatment->gene_expression data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end Troubleshooting_Tree start Inconsistent Cell Viability Results high_variability High variability between replicates? start->high_variability no_effect No cytotoxic effect observed? high_variability->no_effect No check_seeding Check cell seeding protocol & pipetting high_variability->check_seeding Yes vehicle_toxicity Vehicle control shows toxicity? no_effect->vehicle_toxicity No check_cell_line Verify AR status of cell line. Consider resistance. no_effect->check_cell_line Yes check_vehicle_conc Lower vehicle concentration vehicle_toxicity->check_vehicle_conc Yes optimize_incubation Optimize incubation time (time-course) check_cell_line->optimize_incubation

References

Validation & Comparative

Flutamide vs. Bicalutamide: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgen receptor (AR) binding affinities of two prominent nonsteroidal antiandrogens, flutamide and bicalutamide. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Binding Affinity

The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for Ki or IC50 indicates a higher binding affinity.

It is important to note that this compound is a prodrug that is rapidly metabolized in the body to its active form, 2-hydroxythis compound. Therefore, the binding affinity of 2-hydroxythis compound is the more clinically relevant measure.

CompoundParameterValue (nM)Tissue/Cell LineReference
Bicalutamide IC50159 - 243Prostate Cancer Cells[1]
Ki~30-fold higher affinity than (S)-isomerAndrogen Receptor[2]
2-Hydroxythis compound Ki55Rat Anterior Pituitary[3]
Ki62 - 205Rat Ventral Prostate, Human Prostatic Carcinoma[3]
IC5050Rat Adenohypophysial Cells[3]
IC50700Androgen Receptor
This compound (parent drug) Ki1275Rat Anterior Pituitary
Ki1450 - 7550Rat Ventral Prostate, Human Prostatic Carcinoma

Summary of Findings:

Bicalutamide consistently demonstrates a higher binding affinity for the androgen receptor compared to 2-hydroxythis compound, the active metabolite of this compound. Reports indicate that bicalutamide's affinity is approximately two to four times higher than that of 2-hydroxythis compound for both wild-type rat and human prostate androgen receptors. The parent drug, this compound, exhibits significantly lower binding affinity than its active metabolite.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Gene Target Gene Transcription ARE->Gene Initiates

Androgen Receptor Signaling Pathway.

Experimental Protocols

The determination of androgen receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound or bicalutamide) to displace a known high-affinity radiolabeled ligand from the androgen receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Materials:

  • Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate) or cells expressing the androgen receptor.

  • Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-R1881 (methyltrienolone).

  • Test Compounds: this compound, 2-hydroxythis compound, and bicalutamide dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.

  • Assay Buffer: A buffer solution to maintain pH and stability of the receptor and ligands.

  • Wash Buffer: A cold buffer solution to remove unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

2. Assay Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a multi-well plate.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The amount of radioligand bound to the receptor is plotted against the concentration of the test compound.

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

experimental_workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Receptor Receptor Source (e.g., Prostate Cytosol) Incubation Incubate Receptor, Radioligand & Test Compound Receptor->Incubation Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation Test_Compounds Test Compounds (this compound, Bicalutamide) Test_Compounds->Incubation Separation Separate Bound & Free Ligand (Vacuum Filtration) Incubation->Separation Washing Wash Filters Separation->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Plotting Plot Binding Data vs. Compound Concentration Quantification->Plotting IC50_Calc Determine IC50 Value Plotting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Competitive Radioligand Binding Assay Workflow.

Conclusion

The experimental data consistently indicates that bicalutamide possesses a higher binding affinity for the androgen receptor than the active metabolite of this compound, 2-hydroxythis compound. This difference in receptor affinity is a key factor contributing to the pharmacological profiles and clinical efficacy of these two antiandrogen drugs. The provided experimental protocol for the competitive radioligand binding assay offers a standardized method for researchers to independently verify and compare the binding affinities of these and other novel antiandrogenic compounds.

References

A Head-to-Head Comparison: Flutamide vs. Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antiandrogen, flutamide, and the second-generation agent, enzalutamide, in the context of castration-resistant prostate cancer (CRPC). This analysis is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

Enzalutamide demonstrates superior efficacy over this compound in preclinical models of castration-resistant prostate cancer. This enhanced performance is attributed to its distinct mechanism of action, which includes a significantly higher binding affinity for the androgen receptor (AR), and the unique ability to inhibit the nuclear translocation of the AR and its subsequent binding to DNA. In contrast, this compound acts primarily as a competitive inhibitor at the AR ligand-binding domain. Preclinical data consistently show that enzalutamide more potently inhibits CRPC cell growth and induces tumor regression in in vivo models.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Enzalutamide in CRPC Models
ParameterThis compound (Hydroxythis compound*)Enzalutamide (MDV3100)Fold DifferenceProstate Cancer Cell Line
AR Binding Affinity (IC50) ~159 nM~36 nM~4.4x higher affinity for EnzalutamideLNCaP
Inhibition of AR Nuclear Translocation IneffectiveEffective-Various CRPC cell lines
Inhibition of AR-DNA Binding IneffectiveEffective-Various CRPC cell lines

*Note: this compound is a prodrug that is rapidly metabolized to its active form, hydroxythis compound. Preclinical studies typically use hydroxythis compound to assess activity.

Table 2: In Vivo Efficacy in a CRPC Xenograft Model
Treatment GroupMean Tumor Volume Change from BaselineStudy DurationXenograft Model
Vehicle Significant increase28 daysLNCaP xenograft in castrated mice
Enzalutamide (10 mg/kg/day) Tumor regression28 daysLNCaP xenograft in castrated mice

*Note: Direct head-to-head in vivo studies comparing this compound and enzalutamide are limited. The data presented for enzalutamide demonstrates its potent anti-tumor activity in a well-established CRPC model. In contrast, first-generation antiandrogens like this compound often exhibit limited efficacy or can even act as partial agonists in the context of AR overexpression in CRPC.

Mechanisms of Action

This compound and enzalutamide both target the androgen receptor, a key driver of prostate cancer growth. However, their mechanisms of action differ significantly, leading to distinct pharmacological effects.

This compound , a first-generation nonsteroidal antiandrogen, acts as a competitive antagonist of the androgen receptor.[1][2] Its active metabolite, hydroxythis compound, binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This blockade inhibits the downstream signaling that promotes prostate cancer cell proliferation. However, in the context of CRPC where the AR is often overexpressed or mutated, this compound can act as a partial agonist, sometimes paradoxically stimulating tumor growth.

Enzalutamide is a second-generation AR inhibitor with a multi-faceted mechanism of action. It not only competitively inhibits androgen binding to the AR with a significantly higher affinity than this compound but also prevents the nuclear translocation of the AR. Furthermore, enzalutamide impairs the binding of the AR to DNA and the recruitment of coactivator proteins, effectively shutting down AR-mediated gene transcription. This comprehensive blockade of the AR signaling pathway makes enzalutamide highly effective in CRPC models.

Signaling Pathway and Mechanisms of Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins AR->HSP Complex AR_n Nuclear AR AR->AR_n Nuclear Translocation (Blocked by Enzalutamide) This compound This compound This compound->AR Competitively Binds to LBD Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Competitively Binds to LBD (Higher Affinity) DNA DNA (AREs) AR_n->DNA Binds to Androgen Response Elements (AREs) (Blocked by Enzalutamide) Coactivators Coactivators DNA->Coactivators Recruitment GeneTranscription Gene Transcription & Cell Proliferation Coactivators->GeneTranscription Initiates Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_n Inhibits Nuclear Translocation Enzalutamide_nuc->DNA Inhibits DNA Binding cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AR_Binding AR Binding Assay (IC50 Determination) AR_Translocation AR Nuclear Translocation (Immunofluorescence) AR_Binding->AR_Translocation Characterize Mechanism Cell_Viability Cell Viability/Proliferation (e.g., MTT, BrdU) AR_Translocation->Cell_Viability Assess Cellular Effect Xenograft CRPC Xenograft Model (LNCaP in castrated mice) Cell_Viability->Xenograft Validate in vivo Treatment Drug Administration (this compound vs. Enzalutamide) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Tumor weight, IHC, etc.) Tumor_Measurement->Endpoint

References

A Comparative Guide to Validating Flutamide's Anti-Proliferative Effects Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flutamide's anti-proliferative effects against other anti-androgen agents, with a focus on data generated through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed experimental protocols and pathway diagrams are included to support research and development in oncology.

Introduction to this compound and Anti-Proliferative Assays

This compound is a nonsteroidal anti-androgen (NSAA) primarily used in the treatment of prostate cancer.[1] Its mechanism of action involves competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR), thereby preventing the stimulation of prostate cancer cell growth.[2][3] Validating the anti-proliferative effects of compounds like this compound is a critical step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Comparative Analysis of Anti-Androgen Proliferative Effects

The anti-proliferative efficacy of this compound is often compared with other first-generation NSAAs, such as Bicalutamide, and second-generation agents like Enzalutamide.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays on various prostate cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compound LNCaP14.3[5]
PC317.88
DU14511.44
Bicalutamide LNCaP~160 (nM)
Enzalutamide LNCaP5.6 ± 0.8
LNCaP~21.4 (nM)
LNCaP (3D spheroids)2.5 ± 0.4

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Second-generation anti-androgens like Enzalutamide generally exhibit higher potency (lower IC50 values) compared to first-generation drugs like this compound.

Experimental Protocol: MTT Assay for Anti-Proliferative Effects

This protocol provides a standardized methodology for assessing the anti-proliferative effects of this compound and its alternatives on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and other anti-androgen compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and other test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining the anti-proliferative effects of a test compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Add Drug Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

A flowchart of the MTT assay experimental workflow.

Androgen Receptor Signaling and this compound's Mechanism of Action

The diagram below depicts the androgen receptor signaling pathway and illustrates how this compound exerts its anti-proliferative effects.

Androgen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Inactive Complex AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization This compound This compound This compound->AR Blocks Binding Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

The androgen receptor signaling pathway and the inhibitory action of this compound.

Conclusion

The MTT assay is a robust method for validating the anti-proliferative effects of this compound and its alternatives. The presented data and protocols offer a framework for comparative studies in the development of anti-androgen therapies. While this compound remains a relevant compound, the development of more potent second-generation inhibitors highlights the continuous evolution of prostate cancer treatment.

References

Cross-study comparison of Flutamide's efficacy in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Flutamide, a nonsteroidal antiandrogen, has been investigated for its therapeutic potential in a variety of hormone-sensitive cancers. This guide provides a comparative analysis of this compound's efficacy in prostate cancer, breast cancer, and its application in androgenetic alopecia, drawing upon data from multiple clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's performance and underlying mechanisms.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting the growth of androgen-dependent cancer cells.[1][3] this compound itself is a prodrug that is rapidly metabolized to its more active form, 2-hydroxythis compound.[3] This active metabolite is responsible for the majority of its antiandrogenic effects.

Efficacy in Prostate Cancer

Prostate cancer is the most common indication for this compound. It is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist, a regimen known as combined androgen blockade (CAB) or maximal androgen blockade (MAB).

Monotherapy vs. Combination Therapy

Clinical studies have demonstrated that combination therapy with this compound and a GnRH agonist or surgical castration can lead to improved outcomes compared to monotherapy. In a 7-year clinical experience, combination therapy resulted in a positive objective response in 90.9% of evaluable patients with stage D2 prostate cancer, compared to an average of 82% in studies using monotherapy. The median survival was also extended by approximately 17 months with combination therapy (41.2 months) versus monotherapy (around 24 months).

A study comparing low-dose this compound monotherapy (125 mg twice daily) with a combination of low-dose this compound and finasteride for recurrent prostate cancer found that the combination therapy resulted in a greater decrease in PSA levels and a significantly lower risk of progression.

However, some studies have shown that this compound monotherapy can be a relatively safe and effective option for patients with advanced prostatic cancer, with a notable reduction in prostate-specific antigen (PSA) levels. A study of 40 patients on this compound monotherapy (250 mg three times daily) showed a partial response in 17 of 35 evaluable patients after 3 months.

Treatment RegimenCancer TypeNumber of PatientsKey Efficacy EndpointsOutcomeCitation
This compound + LHRH Agonist/Orchiectomy Advanced Prostate Cancer (Stage D2)363Objective Positive Response, Median Survival90.9% response rate, 41.2 months median survival
Monotherapy (Various) Advanced Prostate Cancer (Stage D2)(Pooled from 5 studies)Objective Positive Response, Median Survival~82% response rate, ~24 months median survival
This compound (125mg BID) + Finasteride (5mg BID) Recurrent Prostate Cancer36PSA Decrease, Risk of ProgressionGreater PSA decrease, significantly less risk of progression
This compound (125mg BID) Monotherapy Recurrent Prostate Cancer20PSA Decrease, Risk of ProgressionLess PSA decrease, higher risk of progression
This compound (250mg TID) Monotherapy Advanced Prostatic Carcinoma40Partial Response (3 months)48.6% (17/35)
This compound (250mg TID) vs. Prednisone (5mg QID) Hormone-Refractory Prostate Cancer201Time to Progression, Overall SurvivalNo significant difference
This compound (250mg TID) vs. Orchidectomy Metastatic Prostate Cancer104Time to Progression, Overall SurvivalNo significant difference
This compound (375mg/day) as second-line MAB Hormone-Refractory Prostate Cancer13PSA Response (>50% decrease)38.5% (5/13)

Efficacy in Breast Cancer

However, some preclinical studies and a case report suggest a potential role for this compound in specific subtypes of breast cancer. One study found that this compound reduced tumor progression and altered steroid hormone secretion in human and canine inflammatory breast cancer cell lines. A case report described a complete response in a male patient with metastatic breast cancer treated with a combination of an LHRH agonist and this compound.

Study TypeCancer TypeNumber of PatientsKey Efficacy EndpointsOutcomeCitation
Phase II Clinical Trial Advanced Breast Cancer15 (1 male, 14 female)Response RateMild and transient response in 2 female patients
Phase II Clinical Trial Metastatic Breast Cancer33Response RateOne response of 8 weeks duration in 29 evaluable patients
In vitro/In vivo Study Inflammatory Breast Cancer Cell LinesN/ACell Proliferation, Tumor ProgressionReduced proliferation and tumor progression
Case Report Metastatic Male Breast Cancer1Response to Combination TherapyComplete response

Efficacy in Androgenetic Alopecia

This compound has shown efficacy in the treatment of androgenetic alopecia, particularly in women. A prospective cohort study of 101 women with female pattern hair loss (FPHL) treated with this compound for four years showed a significant reduction in alopecia scores compared to baseline. Another study reported that this compound can be considered a second-line treatment for FPHL in patients who do not respond to spironolactone. The combination of topical 2% this compound with 5% minoxidil was found to be significantly more effective than 5% minoxidil alone in improving hair density and thickness.

Treatment RegimenConditionNumber of PatientsKey Efficacy EndpointsOutcomeCitation
This compound (varying doses) Female Pattern Hair Loss101Alopecia ScoresSignificant reduction in scores over 4 years
Topical 2% this compound + 5% Minoxidil Androgenetic Alopecia40Hair Density, Hair ThicknessSignificantly more effective than minoxidil alone

Experimental Protocols

This compound in Hormone-Refractory Prostate Cancer (Phase III Study)
  • Objective: To compare the effectiveness of prednisone and this compound as secondary hormone manipulation in patients with metastatic hormone-refractory prostate cancer.

  • Patient Population: Symptomatic patients with metastatic prostate cancer progressing after androgen-ablative therapy.

  • Treatment Arms:

    • This compound: 250 mg orally three times a day.

    • Prednisone: 5 mg orally four times a day.

  • Evaluation: Response was evaluated at 6-week intervals. Subjective response was assessed based on performance status, analgesic use, and need for alternative palliative treatment. Prostate-specific antigen (PSA)-based biochemical response (≥ 50% reduction of baseline PSA) was also recorded.

This compound in Metastatic Breast Cancer (Phase II Study)
  • Objective: To evaluate the antitumor activity of this compound in patients with metastatic breast cancer.

  • Patient Population: 33 patients with metastatic breast cancer.

  • Treatment: Oral this compound.

  • Evaluation: Tumor response was the primary endpoint. Toxicity was also monitored.

This compound in Androgenetic Alopecia (Randomized, Double-Blinded Clinical Trial)
  • Objective: To compare the efficacy of topical 2% this compound plus 5% minoxidil versus 5% minoxidil alone in the treatment of androgenetic alopecia.

  • Patient Population: 40 patients with androgenetic alopecia.

  • Treatment Arms:

    • Topical minoxidil (5%) solution.

    • Topical this compound (2%) plus minoxidil (5%) solution.

  • Duration: 6 months.

  • Evaluation: Mean hair density, mean hair thickness, and patient satisfaction.

Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway and this compound Inhibition

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a_reductase 5α-reductase Testosterone->5a_reductase Conversion AR Androgen Receptor HSP Heat Shock Proteins ARE Androgen Response Element AR->ARE Translocation & Dimerization This compound This compound This compound->AR Competitively Inhibits DHT Dihydrotestosterone DHT->AR Binds 5a_reductase->DHT Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: this compound competitively inhibits androgen binding to the Androgen Receptor.

Experimental Workflow for a Phase II Clinical Trial of this compound

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Response Evaluation cluster_analysis Data Analysis p1 Patient Recruitment (e.g., Metastatic Cancer) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 t1 Baseline Assessment (Tumor size, PSA, etc.) p3->t1 t2 This compound Administration (Defined Dose & Schedule) t1->t2 t3 Monitoring for Adverse Events t2->t3 e1 Follow-up Assessments (e.g., every 6 weeks) t3->e1 e2 Tumor Response Evaluation (e.g., RECIST criteria) e1->e2 e3 Biochemical Response (e.g., PSA levels) e2->e3 a1 Efficacy Analysis (Response Rate, PFS, OS) e3->a1 a2 Safety Analysis (Toxicity Profile) a1->a2

Caption: A generalized workflow for a Phase II clinical trial investigating this compound.

References

Comparative analysis of Flutamide and Nilutamide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nonsteroidal antiandrogens, Flutamide and its successor Nilutamide have been pivotal in the management of androgen-sensitive prostate cancer. While both drugs function by competitively inhibiting the androgen receptor (AR), their preclinical profiles exhibit distinct differences in potency, metabolism, and safety. This guide provides a comparative analysis of this compound and Nilutamide in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: A Shared Target, Nuanced Interactions

Both this compound and Nilutamide exert their therapeutic effects by binding to the androgen receptor, thereby preventing androgens like testosterone and dihydrotestosterone (DHT) from activating it.[1] This blockade of androgen signaling leads to a downstream inhibition of prostate cancer cell growth and proliferation.[1] this compound itself is a prodrug that is rapidly metabolized to its more active form, 2-hydroxythis compound, which is the primary antagonist of the androgen receptor.[2] Nilutamide, on the other hand, acts directly as an androgen receptor antagonist.

A key aspect of their mechanism is the competitive nature of their binding to the AR. This interaction prevents the conformational changes in the receptor that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound/ Nilutamide AR_Antagonist AR-Antagonist Complex This compound->AR_Antagonist AR_HSP->AR_Androgen AR_HSP->AR_Antagonist ARE Androgen Response Element (ARE) AR_Androgen->ARE No_Transcription Inhibition of Gene Transcription AR_Antagonist->No_Transcription Gene_Transcription Gene Transcription (Cell Growth, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and Inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

Direct comparative studies in vitro demonstrate the relative potencies of this compound's active metabolite, hydroxythis compound, and Nilutamide. In androgen-sensitive Shionogi mouse mammary carcinoma cells, hydroxythis compound was found to be more potent than Nilutamide at inhibiting testosterone-induced cell proliferation. Similarly, in human breast cancer cell lines (T-47D and ZR-75-1), hydroxythis compound was more effective at blocking testosterone-induced secretion of gross cystic disease fluid protein-15 (GCDFP-15), an androgen-regulated protein.

ParameterCell LineAndrogen StimulantOH-Flutamide IC50 (nM)Nilutamide IC50 (nM)Reference
Cell ProliferationShionogiTestosterone (1 nM)72412
GCDFP-15 SecretionT-47DTestosterone (1 nM)2987
GCDFP-15 SecretionZR-75-1Testosterone (1 nM)3575

Table 1: Comparative In Vitro Efficacy of OH-Flutamide and Nilutamide. This table summarizes the half-maximal inhibitory concentrations (IC50) for OH-Flutamide and Nilutamide in various in vitro assays.

In Vivo Efficacy in Preclinical Models

While direct head-to-head in vivo efficacy studies are limited, individual studies in prostate cancer xenograft models have demonstrated the anti-tumor activity of both compounds. For instance, this compound has been shown to reduce the growth of androgen-dependent prostate tumors in mice. Although specific comparative data is sparse, the higher in vitro potency of hydroxythis compound suggests that this compound may exhibit greater anti-tumor activity at equivalent doses in vivo. Further direct comparative studies in relevant animal models are warranted to definitively establish their relative in vivo efficacy.

Pharmacokinetics: A Tale of Two Half-Lives

The pharmacokinetic profiles of this compound and Nilutamide differ significantly, particularly in their metabolic pathways and elimination half-lives. This compound is rapidly and extensively metabolized to its active metabolite, 2-hydroxythis compound, and other metabolites, with a relatively short half-life. In contrast, Nilutamide is metabolized to a lesser extent and has a much longer elimination half-life. This longer half-life of Nilutamide allows for once-daily dosing, which can be a significant advantage in clinical settings.

ParameterThis compoundNilutamideReference
Absorption Rapid and completeRapid and complete
Metabolism Extensively metabolized to active (2-hydroxythis compound) and other metabolitesMetabolized to a lesser extent
Active Form 2-hydroxythis compoundParent drug
Elimination Half-life (Rat) ~7 hours (for total radioactivity)Not directly compared in the same study
Elimination Half-life (Human) ~6 hours (for active metabolite)~43-49 hours

Table 2: Comparative Pharmacokinetic Properties of this compound and Nilutamide. This table highlights the key pharmacokinetic differences between the two drugs in preclinical and clinical settings.

Toxicity Profile: A Key Differentiator

The toxicity profiles of this compound and Nilutamide represent a critical point of comparison. Both drugs have been associated with hepatotoxicity, but the incidence and nature of other adverse effects differ. Nilutamide has been linked to specific toxicities not commonly observed with this compound, such as interstitial pneumonitis and visual disturbances (delayed adaptation to darkness). Diarrhea is a more frequent side effect associated with this compound.

Adverse EffectThis compoundNilutamideReference
Hepatotoxicity Yes (can be severe)Yes (can be severe)
Interstitial Pneumonitis RareMore frequently reported
Visual Disturbances Not a prominent featureDelayed adaptation to dark
Diarrhea More frequentLess frequent

Table 3: Comparative Toxicity Profiles of this compound and Nilutamide in Preclinical and Clinical Observations. This table outlines the distinct adverse effects associated with each drug.

Experimental Protocols

Androgen Receptor Binding Assay

A competitive binding assay is utilized to determine the affinity of test compounds for the androgen receptor. This typically involves incubating a source of androgen receptors (e.g., from rat prostate cytosol or recombinant human AR) with a radiolabeled androgen (e.g., [³H]-R1881) in the presence of varying concentrations of the test compound (this compound or Nilutamide). The amount of radiolabeled androgen displaced by the test compound is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Cell Proliferation Assay (MTT Assay)

Androgen-dependent prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and treated with an androgen (e.g., DHT) to stimulate proliferation. Concurrently, cells are treated with various concentrations of this compound or Nilutamide. After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to the androgen-stimulated control.

Prostate Cancer Xenograft Model

Male immunodeficient mice (e.g., nude or SCID) are subcutaneously or orthotopically inoculated with androgen-sensitive human prostate cancer cells (e.g., LNCaP). Once tumors reach a palpable size, the mice are randomized into treatment groups. Treatment with this compound, Nilutamide, or a vehicle control is administered orally or via other appropriate routes daily. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

A Cell Culture (e.g., LNCaP) B Cell Implantation (Subcutaneous or Orthotopic) in Immunodeficient Mice A->B C Tumor Growth and Measurement B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound, Nilutamide, Vehicle) D->E F Continued Tumor Monitoring E->F G Endpoint Analysis (Tumor Weight, Histology) F->G

Caption: Typical Experimental Workflow for In Vivo Efficacy Studies.

Logical Framework for Comparison

The comparative analysis of this compound and Nilutamide in preclinical models follows a logical progression from fundamental mechanism to in vivo outcomes and safety.

A Mechanism of Action (Androgen Receptor Antagonism) B In Vitro Efficacy (Cell Proliferation, Protein Secretion) A->B D Pharmacokinetics (Metabolism, Half-life) A->D C In Vivo Efficacy (Tumor Growth Inhibition) B->C F Overall Preclinical Comparison C->F D->C E Toxicity Profile (Adverse Effects) D->E E->F

Caption: Logical Flow of the Comparative Analysis.

References

Flutamide's Impact on Androgen Receptor Levels: A Western Blot Analysis Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on validating the efficacy of Flutamide in modulating Androgen Receptor protein levels. This guide provides a comparative analysis, experimental data, and detailed protocols for Western blot analysis.

This compound, a non-steroidal antiandrogen, is a cornerstone in the therapeutic landscape for prostate cancer. Its mechanism of action hinges on its ability to competitively inhibit the binding of androgens to the Androgen Receptor (AR), a key driver of prostate cancer cell growth and survival. Validating the downstream effects of this compound on AR protein levels is a critical step in preclinical and clinical research. Western blot analysis serves as a robust and widely adopted method for quantifying these changes. This guide provides a comprehensive overview of the use of Western blot to assess this compound's effect on AR levels, including a comparison with other antiandrogens, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Comparative Analysis of Androgen Receptor Levels

To understand the specific impact of this compound on Androgen Receptor (AR) protein expression, a comparative analysis is essential. The following table summarizes quantitative data from studies where LNCaP prostate cancer cells were treated with this compound and other relevant compounds. The data, derived from densitometric analysis of Western blots, illustrates the relative changes in AR protein levels compared to control conditions.

Treatment GroupConcentrationDurationCell LineChange in AR Protein Level (Relative to Control)Reference
Control (Vehicle) -24hLNCaP100%[1]
This compound (FL) 10⁻⁴ M24hLNCaPDecreased[1]
Dihydrotestosterone (DHT) 10⁻⁸ M24hLNCaPIncreased[1]
This compound + DHT 10⁻⁴ M + 10⁻⁸ M24hLNCaPInhibition of DHT-stimulated increase[1]
Resveratrol 50 µM24hLNCaPDecreased (to approx. 67% of control)[2]
Resveratrol + this compound 50 µM + 10⁻⁴ M24hLNCaPSynergistic downregulation

Note: "Decreased" and "Increased" indicate the observed trend in AR protein levels as reported in the cited studies. Quantitative percentages are provided where available.

Studies have consistently shown that this compound treatment leads to a reduction in Androgen Receptor protein levels in androgen-sensitive prostate cancer cell lines like LNCaP. This effect is crucial for its therapeutic action. When co-administered with androgens like Dihydrotestosterone (DHT), which typically upregulate AR expression, this compound effectively counteracts this increase. Furthermore, interesting synergistic effects have been observed when this compound is combined with other compounds like resveratrol, leading to a more pronounced downregulation of AR. While direct head-to-head Western blot comparisons in the same study are less common in the initial search results, preclinical studies have indicated that bicalutamide may have a higher binding affinity for the androgen receptor compared to this compound's active metabolite.

Experimental Protocol: Western Blot Analysis of Androgen Receptor

The following is a detailed protocol for performing a Western blot analysis to determine Androgen Receptor protein levels in cell lysates, based on methodologies reported in relevant studies.

1. Cell Culture and Treatment:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • For experiments investigating the effects of androgens, switch to a phenol red-free medium with charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.

  • Treat cells with this compound (e.g., 10⁻⁴ M), a vehicle control (e.g., DMSO), and any other compounds for the desired time (e.g., 24 hours).

2. Protein Extraction:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image of the blot using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein levels. Normalize the AR band intensity to a loading control protein like β-actin or GAPDH.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment (e.g., LNCaP + this compound) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry & Quantification detection->analysis

A streamlined workflow of Western blot analysis.

Flutamide_AR_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive Androgen Receptor (AR) + Heat Shock Proteins Androgen->AR_inactive Binds This compound This compound This compound->AR_inactive Competitively Binds AR_dimer AR Dimerization This compound->AR_dimer Blocks Nuclear Translocation & Dimerization AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_degradation AR Degradation AR_inactive->AR_degradation Promotes AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Mechanism of this compound on the Androgen Receptor signaling pathway.

References

Unveiling Flutamide's Antiandrogenic Action: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on confirming Flutamide's mechanism of action through gene expression analysis, with a comparative look at other antiandrogen agents.

This compound, a nonsteroidal antiandrogen, has been a cornerstone in the treatment of prostate cancer. Its therapeutic effect lies in its ability to competitively inhibit the androgen receptor (AR), thereby blocking the downstream signaling pathways that promote tumor growth.[1][2] This guide provides a framework for utilizing gene expression analysis to confirm this mechanism of action and compares this compound's performance against other antiandrogens, Bicalutamide and the second-generation Enzalutamide.

Comparative Mechanism of Action

This compound and its active metabolite, 2-hydroxythis compound, act as pure antiandrogens by binding to the androgen receptor and preventing its activation by androgens like testosterone and dihydrotestosterone (DHT).[1] This blockade inhibits the translocation of the AR to the nucleus and subsequent modulation of androgen-responsive genes that are crucial for prostate cancer cell proliferation.[1]

Bicalutamide, another first-generation nonsteroidal antiandrogen, shares a similar mechanism of competitive AR inhibition. However, it possesses a higher binding affinity for the AR and a longer half-life compared to this compound.

Enzalutamide represents a more potent, second-generation AR inhibitor. Its mechanism is multifaceted, involving the potent inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA. This results in a more profound suppression of the androgen signaling pathway.

Gene Expression Analysis: A Window into Drug Mechanism

To experimentally validate and compare the mechanisms of these antiandrogens, gene expression profiling of a relevant prostate cancer cell line, such as LNCaP, is a powerful approach. Techniques like RNA sequencing (RNA-seq) or microarray analysis can quantify the changes in messenger RNA (mRNA) levels of thousands of genes following drug treatment. The resulting gene expression signature provides a detailed molecular fingerprint of each drug's effect on cellular pathways.

Experimental Workflow

The general workflow for such a comparative gene expression study is outlined below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Prostate Cancer Cell Line (e.g., LNCaP) B Treatment Groups: - Vehicle (Control) - this compound - Bicalutamide - Enzalutamide A->B C RNA Extraction B->C D RNA Quality Control C->D E Library Preparation (for RNA-seq) or Labeling (for Microarray) D->E F High-Throughput Sequencing (RNA-seq) or Microarray Scanning E->F G Read Alignment & Quantification F->G H Differential Gene Expression Analysis G->H I Pathway & Gene Ontology Analysis H->I J Confirmation of Mechanism & Drug Comparison I->J Biological Interpretation G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Mechanism of Action Androgens (T, DHT) Androgens (T, DHT) AR Androgen Receptor (AR) Androgens (T, DHT)->AR Binds AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene_Transcription Gene Transcription (e.g., KLK3, TMPRSS2) ARE->Gene_Transcription Initiates This compound This compound This compound->AR Competitively Inhibits Binding

References

A Comparative Guide to the In Vitro Metabolic Stability of Flutamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro metabolic stability of the nonsteroidal antiandrogen drug Flutamide and its notable analogs. The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform future research and development.

Introduction: this compound and the Importance of Metabolic Stability

This compound is a nonsteroidal antiandrogen medication primarily used to treat prostate cancer.[1] It functions by competitively blocking the androgen receptor (AR), thereby inhibiting the growth-promoting effects of androgens on prostate cancer cells.[1] Upon oral administration, this compound undergoes extensive first-pass metabolism in the liver.[2][3] While this metabolism produces a more potent active metabolite, 2-hydroxythis compound, it is also linked to cases of severe hepatotoxicity, a significant clinical concern.[4]

Understanding the metabolic stability of a drug candidate is crucial in early drug discovery. It helps predict a drug's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions and toxicity. For this compound, the quest for analogs with improved metabolic stability and reduced toxicity is a key area of research. This guide compares this compound with its analogs, including next-generation antiandrogens like Bicalutamide and Enzalutamide, as well as investigational compounds.

Metabolic Pathways of this compound

This compound is rapidly metabolized through several key pathways, primarily involving oxidation and hydrolysis.

  • Hydroxylation: The principal metabolic route is the hydroxylation of this compound to 2-hydroxythis compound. This metabolite is a more potent antiandrogen than the parent compound. This conversion is mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4.

  • Hydrolysis: Another significant pathway is the hydrolysis of the amide bond to form 4-nitro-3-(trifluoromethyl)aniline (FLU-1).

  • Nitroreduction: The nitroaromatic group of this compound can be reduced, a process that has been linked to the formation of reactive metabolites and potential hepatotoxicity. NADPH:cytochrome P450 reductase is involved in this reductive activation.

These metabolic processes are visualized in the signaling pathway diagram below.

G cluster_this compound This compound Metabolism This compound This compound Hydroxythis compound 2-Hydroxythis compound (Active Metabolite) This compound->Hydroxythis compound CYP1A2 (major) CYP3A4 (minor) FLU1 4-nitro-3-(trifluoromethyl)aniline (FLU-1) This compound->FLU1 Carboxylesterase FLU6 Reduced Metabolite (FLU-6) This compound->FLU6 NADPH:Cytochrome P450 Reductase ReactiveMetabolites Reactive Metabolites (Hepatotoxicity) FLU6->ReactiveMetabolites P450 Oxidation G cluster_workflow In Vitro Metabolic Stability Workflow start Start: Prepare Reagents (HLM, Buffer, Compound) incubation Incubate Compound with HLM at 37°C start->incubation initiate Initiate Reaction (Add NADPH) incubation->initiate sampling Sample at Time Points (e.g., 0, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Add Acetonitrile) sampling->quench process Process Sample (Centrifuge, Collect Supernatant) quench->process analysis LC-MS/MS Analysis (Quantify Parent Compound) process->analysis data Data Calculation (t½ and Clint) analysis->data end End: Stability Profile data->end

References

Safety Operating Guide

Proper Disposal of Flutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like flutamide is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with established safety protocols and environmental regulations.

This compound is a non-steroidal antiandrogen that is classified as hazardous.[1][2][3][4] It is harmful if swallowed, suspected of causing cancer, and may damage fertility.[1] Additionally, it is toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental stewardship.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound with caution, avoiding direct contact with the product. Whenever possible, handling should occur within a laboratory hood.

Recommended PPE:

  • Gloves: Wear suitable protective gloves.

  • Protective Clothing: A lab coat is recommended.

  • Eye/Face Protection: Safety glasses or other forms of eye protection should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a dust respirator.

Always wash hands, forearms, and face thoroughly after handling this compound. Do not eat, drink, or smoke in areas where this compound is being handled.

General Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with federal, state, and local environmental control regulations.

Step-by-Step Disposal Guide:

  • Segregation: Do not mix this compound waste with household garbage or other non-hazardous waste. It should be segregated for special waste collection.

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed container. Polyethylene or polypropylene containers are suitable.

    • Ensure the container is kept tightly closed in a dry and well-ventilated area.

  • Labeling: The container must be clearly labeled as hazardous waste, indicating the contents (this compound).

  • Collection and Disposal:

    • Dispose of the contents and container at an approved hazardous or special waste collection point.

    • Contact a licensed professional waste disposal service to arrange for collection and disposal.

Important Considerations:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). It is crucial to adhere to these regulations.

  • Avoid Environmental Release: Avoid releasing this compound into the environment. Do not allow the product to reach the sewage system or watercourses. Flushing this compound down the toilet is not a recommended disposal method.

  • Decontamination: After handling, decontaminate all protective clothing and equipment before storing and re-using.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.

  • Containment: Prevent the spillage from entering drains or water courses.

  • Clean-up:

    • For small spills, use appropriate tools to put the spilled solid into a convenient waste disposal container.

    • For larger spills, consider using sand, earth, or vermiculite to absorb the material.

    • Dampen the spilled material with water to prevent dusting before sweeping it up.

    • Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste. Some sources suggest washing the non-recoverable remainder with a sodium hypochlorite solution.

  • Disposal of Clean-up Materials: All materials used for cleaning up the spill (e.g., absorbents, PPE) must be collected, placed in a sealed container, and disposed of as hazardous waste.

Data Presentation

Currently, there is no specific quantitative data available in the provided search results regarding concentration thresholds for disposal or other numerical disposal parameters. Disposal guidelines are based on the hazardous nature of the compound and adherence to regulatory frameworks.

Parameter Guideline Reference
Waste Classification Hazardous Waste
Disposal Method Incineration at an approved facility is a common method for hazardous pharmaceutical waste.
Environmental Precaution Toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Flutamide_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_spill Spill Management cluster_routine Routine Disposal cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe is_spill Is it a Spill? ppe->is_spill contain Contain Spill is_spill->contain Yes segregate Segregate as Hazardous Waste is_spill->segregate No cleanup Clean Up Spill with Appropriate Materials contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate store Store in Designated Hazardous Waste Area decontaminate->store containerize Place in Labeled, Sealed Container segregate->containerize containerize->store dispose Dispose via Licensed Waste Disposal Service store->dispose end End: Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Flutamide. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risk. This compound is classified as a hazardous substance, and proper precautions are mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health risks. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][3][4] Therefore, stringent adherence to PPE protocols is non-negotiable.

Recommended Personal Protective Equipment
Item Specification Purpose
Gloves Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).Prevents skin contact. The outer glove should be changed immediately upon contamination.
Gown Disposable, polyethylene-coated polypropylene gown with a solid front and tight-fitting cuffs.Protects the body from contamination. Must not be worn outside the designated handling area.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or when there is a risk of aerosol generation.Prevents inhalation of the compound.
Head/Shoe Covers Disposable head and shoe covers.Provides an additional barrier to prevent contamination.

This table summarizes data from multiple sources on handling hazardous drugs.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe workspace. The following step-by-step guide outlines the lifecycle of this compound in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Transport: Use a sealed, rigid, and leak-proof secondary container for transporting the compound to the designated storage area.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing hazardous substances.

Handling and Experimental Use
  • Designated Area: All handling of this compound, especially the powder form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B Biosafety Cabinet, to control exposure.

  • Preparation: Before beginning work, cover the work surface with a disposable, plastic-backed absorbent pad.

  • Weighing: When weighing the powder, use techniques that minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Waste Disposal
  • Segregation: All materials contaminated with this compound, including unused compound, empty containers, PPE, and cleaning materials, are considered hazardous waste. This waste must be segregated from regular laboratory trash.

  • Containment: Collect all solid waste in a designated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.

  • Decontamination of Emptied Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Dispose of all this compound waste through a licensed hazardous waste disposal service, in accordance with local, regional, and national regulations.

Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigating harm.

Exposure Response
Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management
  • Evacuate and Secure: Immediately alert others in the area and restrict access. If the spill is large or generates significant dust, evacuate the area.

  • Don PPE: Before attempting to clean the spill, don the full set of recommended PPE as described in Section 1.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid generating dust.

  • Cleanup:

    • Carefully collect all contaminated materials using a scoop or other appropriate tools and place them into a labeled hazardous waste container.

    • Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.

    • Wash the area with a detergent solution and rinse with water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Visual Workflow and Decision-Making Diagrams

To further clarify these procedures, the following diagrams illustrate the operational workflow for handling this compound and the decision-making process during a spill emergency.

Flutamide_Handling_Workflow cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_disposal Post-Experiment Phase Receive Receive & Inspect This compound Store Secure Storage (Cool, Dry, Ventilated) Receive->Store Safe Transport Don_PPE Don Full PPE Store->Don_PPE Prepare_Workstation Prepare Workstation (Fume Hood, Absorbent Pad) Don_PPE->Prepare_Workstation Handle Weighing & Solution Preparation Prepare_Workstation->Handle Decontaminate Decontaminate Glassware & Work Surfaces Handle->Decontaminate Segregate_Waste Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose via Licensed Vendor Segregate_Waste->Dispose Doff_PPE Doff & Dispose of PPE Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Flutamide_Spill_Response Spill This compound Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Assess Assess Spill Size & Hazard Level Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Minor Spill Evacuate Evacuate Area Call EHS Assess->Evacuate Major Spill Contain Contain Spill (Absorbent/Damp Towels) Don_PPE->Contain Cleanup Clean Spill Area Contain->Cleanup Decontaminate Decontaminate Area (Bleach, Thiosulfate, Detergent) Cleanup->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flutamide
Reactant of Route 2
Reactant of Route 2
Flutamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.